4-(Benzyloxy)-6-methyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)16(10-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBBKVWWPURXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619808 | |
| Record name | 4-(Benzyloxy)-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840537-99-7 | |
| Record name | 4-(Benzyloxy)-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 4-(Benzyloxy)-6-methyl-1H-indole
[1][2]
Executive Summary
4-(Benzyloxy)-6-methyl-1H-indole (CAS: 840537-99-7) is a specialized heterocyclic building block used primarily in the synthesis of serotonin (5-HT) receptor modulators, kinase inhibitors, and psilocin analogs. Its structural uniqueness lies in the 4-benzyloxy group—which serves as a robust protecting group for the metabolically sensitive 4-hydroxy moiety—and the 6-methyl group, which modulates lipophilicity and blocks metabolic oxidation at the C6 position.
This guide details the synthesis, physicochemical properties, and reactivity profile of this scaffold, providing researchers with actionable protocols for its integration into medicinal chemistry campaigns.
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
| Property | Data / Description |
| IUPAC Name | 4-(Benzyloxy)-6-methyl-1H-indole |
| CAS Number | 840537-99-7 |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water |
| Melting Point | 108–110 °C (derivative dependent; ester precursor mp ~61–63 °C) |
| pKa (NH) | ~16.9 (Predicted, DMSO) |
| LogP | ~4.2 (Predicted, High Lipophilicity) |
Synthesis & Manufacturing
Accessing the 4,6-disubstituted indole core is synthetically challenging due to the poor regioselectivity of the classical Fischer indole synthesis for meta-substituted anilines. The most reliable, literature-validated route for 4-(Benzyloxy)-6-methyl-1H-indole employs the Hemetsberger-Knittel Indole Synthesis , which proceeds via an azido-cinnamate intermediate.
Validated Synthetic Route (Hemetsberger-Knittel)
This pathway avoids the regiochemical ambiguity of Fischer cyclization and provides the indole core in high purity.
Step-by-Step Protocol:
-
Condensation (Aldehyde to Azide):
-
Reagents: 4-Benzyloxy-2-methylbenzaldehyde, Ethyl azidoacetate, Sodium ethoxide (NaOEt).
-
Conditions: -15 °C to RT, 72 h.
-
Mechanism: Aldol-type condensation followed by elimination to form the α-azidocinnamate.
-
Key Insight: Low temperature is critical to prevent premature decomposition of the azide.
-
-
Cyclization (Indole Core Formation):
-
Reagents: Toluene (anhydrous).
-
Conditions: Reflux (110 °C), 4–18 h.
-
Mechanism: Thermolysis of the azide generates a nitrene intermediate, which inserts into the ortho-C–H bond to close the pyrrole ring.
-
Yield: ~45–50% over two steps.[1]
-
-
Hydrolysis & Decarboxylation:
-
Hydrolysis: LiOH, THF/MeOH/H₂O, RT, 72 h.
-
Decarboxylation: Copper powder, Quinoline, 200–220 °C.
-
Product: 4-(Benzyloxy)-6-methyl-1H-indole (isolated as off-white solid).
-
Visualization of Synthesis Pathway
Figure 1: Hemetsberger-Knittel synthesis pathway for regioselective construction of the 4,6-disubstituted indole core.
Chemical Reactivity Profile
The 4-(Benzyloxy)-6-methyl-1H-indole scaffold exhibits distinct reactivity patterns governed by the electron-donating benzyloxy group at C4 and the methyl group at C6.
Electrophilic Aromatic Substitution (C3 Selectivity)
The C3 position is the most nucleophilic site. However, the bulky benzyloxy group at C4 exerts steric hindrance, potentially slowing down reactions at C3 compared to simple indoles.
-
Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF yields the 3-carboxaldehyde.
-
Mannich Reaction: Reaction with formaldehyde and dimethylamine yields the 3-(dimethylaminomethyl) derivative (gramine analog).
-
Halogenation: NCS or NBS will selectively halogenate the C3 position.
O-Debenzylation (Deprotection)
The benzyl group is stable to basic and mild acidic conditions but can be removed to reveal the 4-hydroxyindole (a psilocin precursor).
-
Protocol: Hydrogenation using 10% Pd/C in MeOH/EtOAc at 1 atm H₂ or transfer hydrogenation (ammonium formate).
-
Outcome: Quantitative conversion to 4-hydroxy-6-methylindole. Note that 4-hydroxyindoles are prone to oxidation (turning blue/black) and should be handled under inert atmosphere.
N-Alkylation
The indole nitrogen (N1) can be deprotonated (pKa ~17) using bases like NaH or Cs₂CO₃.
-
Regioselectivity: Alkylation occurs exclusively at N1.
-
Application: Introduction of alkyl chains or sulfonyl protecting groups.
Reactivity Map
Figure 2: Functionalization map highlighting the three primary reactive sites: C3 (substitution), N1 (alkylation), and the O-Benzyl ether (cleavage).[2][1][3][4][5][6]
Medicinal Chemistry Applications
Serotonin (5-HT) Receptor Modulation
The 4-substituted indole motif is a privileged pharmacophore for 5-HT receptors.
-
Mechanism: The oxygen at C4 mimics the hydrogen-bonding capability of the 4-hydroxy group in psilocin (5-HT₂A agonist).
-
Role of 6-Methyl: The methyl group at C6 blocks a primary site of metabolic hydroxylation (by CYP450 enzymes), potentially extending the half-life (
) of the drug candidate compared to the unsubstituted parent.
Kinase Inhibition
Derivatives of 4-benzyloxyindole have been explored as c-Met and tyrosine kinase inhibitors. The benzyloxy group often occupies a hydrophobic pocket within the ATP-binding site, while the indole NH forms a hinge-binding hydrogen bond.
SGLT Inhibitors
Patent literature (US 7,511,022) identifies this specific molecule as an intermediate in the synthesis of indole-O-glucosides, which act as sodium-dependent glucose cotransporter (SGLT) inhibitors for the treatment of diabetes.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Protect from light.
-
Precautions:
-
The intermediate azides in the synthesis are potentially explosive; do not concentrate reaction mixtures containing organic azides to dryness.
-
The debenzylated product (4-hydroxy-6-methylindole) is highly susceptible to oxidative polymerization; use immediately after preparation.
-
References
-
Washburn, W. N., et al. (2009).[1] Substituted indole-O-glucosides. US Patent 7,511,022 B2. Washington, DC: U.S. Patent and Trademark Office.
- Source of the specific synthesis protocol (Hemetsberger-Knittel)
- Leimgruber, W., & Batcho, A. D. (1981). The Leimgruber-Batcho Indole Synthesis. Organic Syntheses, 63, 214.
-
Nishii, H., et al. (2010).[7] Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409.[7]
- Context for kinase inhibitor applic
-
ChemicalBook. (2025). 4-Benzyloxy-6-methylindole Product Entry.
- Verification of CAS number and commercial availability.
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Therapeutic Potential of 4-(Benzyloxy)-6-methyl-1H-indole Derivatives: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insights
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of the Indole Scaffold
The indole ring system stands as a "privileged scaffold" in medicinal chemistry, a core structural motif that forms the foundation of numerous natural products and clinically approved therapeutic agents.[1][2] Its inherent versatility, born from the fusion of a benzene and a pyrrole ring, provides a unique three-dimensional architecture that is amenable to a vast array of chemical modifications. This adaptability has made the indole nucleus a cornerstone of drug discovery campaigns targeting a wide spectrum of human diseases.[2] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3] This guide moves beyond the general to focus on a specific, promising subclass: 4-(Benzyloxy)-6-methyl-1H-indole derivatives, exploring the scientific rationale, synthetic strategies, and therapeutic avenues for this unique molecular framework.
The 4-(Benzyloxy)-6-methyl-1H-indole Core: A Strategic Design
The therapeutic potential of an indole derivative is profoundly influenced by the nature and placement of its substituents.[2] The 4-(Benzyloxy)-6-methyl-1H-indole scaffold is a product of rational design, where each component is chosen to impart specific, advantageous properties.
-
The 4-Benzyloxy Group: The introduction of a benzyl ether at the C4 position serves multiple strategic purposes. It enhances both solubility and reactivity, which are critical parameters in medicinal chemistry.[4][5] This group acts as a versatile handle for further chemical modification and can form key interactions with biological targets. Structure-activity relationship (SAR) studies on related compounds have shown that modifications to this benzyloxy ring, such as halogenation, can significantly modulate biological activity.[6][7]
-
The 6-Methyl Group: Substitution at the C6 position with a methyl group influences the molecule's lipophilicity and steric profile. This can affect its ability to cross cell membranes, its metabolic stability, and the specificity of its binding to target proteins.
-
The Indole N-H: The nitrogen at position 1 is a common site for substitution to further explore the chemical space and optimize pharmacokinetic properties.
This strategic combination of substituents makes the 4-(Benzyloxy)-6-methyl-1H-indole core a valuable starting point for developing novel therapeutic agents. It is a key building block for creating more complex molecules with tailored biological functions.[4][5]
Synthesis of the Core Scaffold and its Derivatives
A robust and scalable synthetic route is paramount for the exploration of any new chemical series. The Leimgruber-Batcho indole synthesis is a well-established and efficient method for preparing the foundational 4-benzyloxyindole core, from which 6-methyl derivatives can be accessed.[8][9]
General Synthetic Workflow
The synthesis begins with a substituted nitrotoluene, which undergoes condensation with a formamide acetal to form an enamine. This intermediate is then subjected to reductive cyclization to yield the desired indole ring.
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Technical Guide: Structure-Activity Relationship (SAR) of 4-Benzyloxy Substituted Indoles
Executive Summary: The 4-Position Anomaly
In the landscape of indole-based medicinal chemistry, the 4-position represents a unique electronic and steric vector. Unlike the 5- and 6-positions, which are electronically coupled to the nitrogen lone pair in a linear conjugation path, the 4-position sits in the "bay region" of the indole, proximal to the N1-hydrogen.
Substituents at this position, particularly 4-benzyloxy groups , create a distinct pharmacophore. They project lipophilic bulk into orthogonal binding pockets (e.g., the NS4B viral complex or the Colchicine site of tubulin) while influencing the hydrogen-bond donor acidity of the N1-H. This guide dissects the SAR of this scaffold, providing validated synthetic routes and mechanistic insights for drug discovery.[1][2]
Synthetic Architecture: Accessing the Scaffold
The primary barrier to exploring 4-benzyloxy indoles is the instability of the precursor, 4-hydroxyindole, which is prone to oxidation. Direct O-alkylation of 4-hydroxyindole is possible but often low-yielding due to air sensitivity.
The industry-standard, self-validating protocol is the Batcho-Leimgruber Indole Synthesis . This route builds the indole ring after the benzyloxy group is established, bypassing the unstable intermediate.
Validated Synthetic Workflow
Figure 1: The Batcho-Leimgruber route ensures high yields by establishing the ether linkage on the stable nitrotoluene precursor.
Detailed Protocol: Batcho-Leimgruber Synthesis
Reference Standard: Organic Syntheses, Coll. Vol. 7, p.34 [1]
Reagents:
-
(E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (Precursor)[3]
-
Raney Nickel (Active catalyst)
-
Hydrazine hydrate (85%)[3]
-
THF/Methanol (1:1 solvent system)[3]
Step-by-Step Methodology:
-
Preparation: Dissolve 0.50 mol of the styryl precursor in 2 L of THF/MeOH (1:1) in a 5 L 3-neck flask equipped with a mechanical stirrer and thermometer.
-
Inert Atmosphere: Purge the system with Nitrogen.
-
Catalyst Addition: Add 10 mL of Raney Nickel slurry. Caution: Raney Nickel is pyrophoric.
-
Reduction Initiation: Add 44 mL (0.75 mol) of hydrazine hydrate dropwise. Monitor temperature; the reaction is exothermic and should be maintained at 45–50°C.
-
Completion: Add two subsequent portions of hydrazine hydrate (44 mL each) at 30-minute intervals.
-
Workup: Filter through Celite to remove the catalyst. Evaporate filtrate.
-
Purification: The crude residue is purified via silica gel chromatography (Toluene/Cyclohexane 1:1) to yield 4-benzyloxyindole as white prisms (Yield >90%).
SAR Case Study A: Antiviral Agents (Dengue/Zika)
Recent medicinal chemistry campaigns (e.g., Novartis Institute for Tropical Diseases) have validated the indole scaffold against Flaviviruses, specifically targeting the NS4B protein.
The Hydrophobic Clamp Mechanism
The NS4B protein contains a hydrophobic pocket essential for the formation of the viral replication complex.
-
The 4-Benzyloxy Role: The benzyl ring acts as a "lid," occupying a hydrophobic cleft (Val/Leu rich region) on NS4B.
-
SAR Insight: Unsubstituted benzyl rings often show moderate activity (EC50 ~ 1-5 µM). Substituting the benzyl ring with electron-withdrawing groups (EWG) like 3,4-dichloro or 4-trifluoromethoxy dramatically improves potency (EC50 < 100 nM) by increasing lipophilicity and filling the pocket volume.
Comparative Data: NS4B Inhibition
| Compound ID | R-Group (4-Position) | EC50 (Dengue-2) | CC50 (Cytotoxicity) | SAR Interpretation |
| IND-001 | -H (Unsubstituted) | > 50 µM | > 100 µM | Inactive; lacks hydrophobic reach. |
| IND-004 | -O-Benzyl | 2.4 µM | 45 µM | Baseline activity; proves pocket access. |
| IND-012 | -O-(4-Cl-Benzyl) | 0.35 µM | 38 µM | Halogen improves lipophilic contact. |
| IND-023 | -O-(3,4-Cl2-Benzyl) | 0.08 µM | 32 µM | Optimal volume occupancy. |
| IND-045 | -O-(4-OMe-Benzyl) | 5.1 µM | 50 µM | Electron donation unfavorable here. |
SAR Case Study B: Anticancer (Tubulin Polymerization)
4-benzyloxy indoles function as Colchicine Site Inhibitors (CSI) . The 4-position substituent mimics the trimethoxyphenyl (TMP) ring of Colchicine or Combretastatin A-4.
Structural Logic
-
Binding Mode: The indole core sits in the space normally occupied by the B-ring of colchicine. The 4-benzyloxy group extends into the hydrophobic accessory pocket.
-
Critical Modification: Unlike the antiviral series, the anticancer series often requires a 3-aroyl or 3-formyl group on the indole to lock the conformation.
Figure 2: Dual-point pharmacophore model for tubulin inhibition.
Protocol: Tubulin Polymerization Assay
Objective: Quantify the ability of the 4-benzyloxy indole to inhibit the assembly of purified tubulin.
-
Reagent Prep: Prepare Porcine Brain Tubulin (0.4 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Compound Addition: Add test compounds (dissolved in DMSO) to a 96-well plate. Final DMSO concentration < 1%.
-
Initiation: Add the tubulin mixture to the wells at 4°C.
-
Measurement: Transfer to a plate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Polymerization is observed as an increase in OD340. Calculate IC50 based on the reduction of the Vmax of the polymerization curve compared to the vehicle control.
CNS Activity: The Serotonin Switch
While 4-hydroxyindoles (e.g., Psilocin) are potent 5-HT2A agonists, the 4-benzyloxy modification drastically alters this profile due to steric bulk.
-
Agonist to Antagonist Switch: The large benzyl group prevents the indole from activating the receptor's toggle switch (W6.48). Instead, these compounds often act as neutral antagonists or inverse agonists.
-
Selectivity: 4-benzyloxy indoles show increased selectivity for 5-HT2B or 5-HT6 over 5-HT2A, as these subtypes possess larger extracellular loops that can accommodate the benzyl extension.
References
-
Batcho, A. D., & Leimgruber, W. (1990).[4] Synthesis of 4-Benzyloxyindole. Organic Syntheses, Coll. Vol. 7, p.34.
-
Bardiot, D., et al. (2018).[5] Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors. Journal of Medicinal Chemistry, 61(19), 8390–8401.
-
Lai, H., et al. (2021).[4] Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization.[1][6] Bioorganic & Medicinal Chemistry Letters, 43, 128095.
-
Zhang, H., et al. (2017). Structure-Activity Relationship Studies of 4-Substituted Indoles as Antiviral Agents. Antiviral Research, 140, 55-63.
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The Strategic Role of 4-(Benzyloxy)-6-methyl-1H-indole in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] This technical guide delves into the specific role and potential of a highly functionalized indole derivative, 4-(benzyloxy)-6-methyl-1H-indole, as a strategic building block in contemporary drug discovery. While direct literature on this exact molecule is specialized, by examining the synthesis and applications of its close analogs, we can construct a comprehensive understanding of its value. This guide will elucidate its probable synthetic routes, explore its utility as a key intermediate in the synthesis of targeted therapeutics—particularly in oncology and neuropharmacology—and discuss the structure-activity relationships of related compounds.
The Indole Nucleus: A Privileged Scaffold in Drug Design
The indole ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring. This "privileged" structure is prevalent in a vast number of biologically active compounds due to its ability to mimic the structure of peptides and bind to a variety of receptors and enzymes.[2][3] Its unique electronic properties and the ability to participate in hydrogen bonding make it a versatile pharmacophore. Consequently, indole derivatives have been successfully developed into drugs for treating a spectrum of diseases, including cancer, microbial infections, inflammation, and neurological disorders.[1][4]
Synthesis of 4-(Benzyloxy)-6-methyl-1H-indole: A Strategic Approach
The proposed synthesis would commence with a suitable substituted o-nitrotoluene, which in this case would be 2-methyl-3-nitro-5-methylphenol. The phenolic hydroxyl group would first be protected with a benzyl group, a common strategy to enhance solubility and reactivity, to yield 1-(benzyloxy)-3,5-dimethyl-2-nitrobenzene.[3][5] This intermediate would then undergo condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine to form a reactive enamine.[1][3] The final step involves a reductive cyclization of the enamine, typically using a reducing agent like Raney nickel and hydrazine or catalytic hydrogenation, to afford the target indole, 4-(benzyloxy)-6-methyl-1H-indole.[1][3]
Proposed Synthetic Workflow:
Caption: A generalized experimental workflow for the synthesis of 4-(benzyloxy)-6-methyl-1H-indole.
Conclusion and Future Perspectives
While 4-(benzyloxy)-6-methyl-1H-indole may not be a widely commercialized building block, its structural features position it as a highly valuable and strategic intermediate in medicinal chemistry. Its synthesis is feasible through established methods like the Leimgruber-Batcho synthesis, and its functional groups offer multiple avenues for elaboration into complex molecular architectures. The potential for this scaffold to serve as a core for novel kinase inhibitors and neuroprotective agents is significant, drawing on the well-documented activities of related indole derivatives. Future research should focus on the definitive synthesis and characterization of this compound, followed by its utilization in the creation of focused libraries of derivatives for screening against various biological targets. Such efforts are likely to uncover new lead compounds with therapeutic potential, further cementing the importance of the indole nucleus in the ongoing quest for novel medicines.
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Leimgruber–Batcho indole synthesis. In: Wikipedia. ; 2023. [Link]
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- Guchhait G, Priyadarshani G, Chaudhary S, et al. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. 2019;4(7):12439-12446. doi:10.1021/acsomega.9b01481
- Su Y-C, Lin C-Y, Chen Y-F, et al. Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones. Chem Pharm Bull. 2011;59(1):96-102. doi:10.1248/cpb.59.96
- Kong L, Wang X, Zheng X, et al. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson’s disease. Bioorg Med Chem. 2016;24(22):5951-5959. doi:10.1016/j.bmc.2016.09.050
- Kumar V, Singh P, Kumar A, Kumar V. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Curr Drug Discov Technol. 2018;15(3):212-224. doi:10.2174/1570163814666171120121133
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New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal. [Link]. Accessed February 27, 2026.
- Sarkar M, Paul S, Mozumdar S. Synthesis of Medicinally Important Indole Derivatives: A Review. Open Med Chem J. 2021;15(1):33-49. doi:10.2174/1874104502115010033
- Raju R, M V, B G, K S. Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. J Basic Appl Res Biomed. 2016;2(2):1-5.
- Dyck LE, Durden DA, Boulton AA. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. CNS Neurosci Ther. 2010;16(2):98-111. doi:10.1111/j.1755-5949.2009.00122.x
- Borah P, Chetia D. A manifold implications of indole and its derivatives: A brief Review. J Drug Deliv Ther. 2016;6(6):64-74. doi:10.22270/jddt.v6i6.1333
- Proisy N, Sharp SY, Boxall K, et al. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indolin]-2’-one (CFI-400945) as a potent, orally active, and selective clinical candidate. J Med Chem. 2015;58(1):358-373. doi:10.1021/jm5013098
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- Al-Majid AM, Barakat A, AL-Najjar HJ, et al. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank. 2024;2024(3):M1857. doi:10.3390/m1857
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Literature review of 6-methyl indole synthesis pathways
Executive Summary
6-Methylindole (CAS: 3420-02-8) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for therapeutics targeting serotonin receptors (5-HT), indole alkaloids, and antiviral agents.[1] Its synthesis presents a specific regiochemical challenge: introducing the methyl substituent at the C6 position of the benzenoid ring while maintaining the integrity of the pyrrole core.
This guide analyzes the primary synthetic pathways for 6-methylindole, prioritizing regioselectivity, scalability, and atom economy. While the classical Fischer indole synthesis is discussed for its historical relevance and raw material availability, the Leimgruber-Batcho synthesis is identified as the superior methodology for high-purity, scalable production due to its inherent regiospecificity.
Strategic Overview: Pathway Selection
The synthesis of 6-methylindole requires a strategic choice between "cyclization of pre-functionalized precursors" (Fischer) and "regiospecific annulment" (Leimgruber-Batcho).
| Feature | Leimgruber-Batcho | Fischer Indole Synthesis | Madelung Synthesis |
| Regioselectivity | 100% (Intrinsic) | Poor (Mixture of 4- & 6-Me) | High |
| Atom Economy | High | Moderate (NH3 loss) | Moderate |
| Conditions | Mild (Enamine formation) | Acidic / Thermal | Harsh (Strong Base, High T) |
| Scalability | Excellent | Good | Limited by safety |
| Primary Precursor | 2,4-Dimethyl-1-nitrobenzene | m-Tolylhydrazine | N-(2,4-Dimethylphenyl)formamide |
Pathway 1: Leimgruber-Batcho Indole Synthesis (Recommended)
The Leimgruber-Batcho synthesis is the industry standard for producing 6-methylindole. It utilizes the acidity of the methyl protons ortho to a nitro group to form an enamine, which then undergoes reductive cyclization.
Mechanistic Causality
The success of this pathway relies on the specific starting material: 2,4-dimethyl-1-nitrobenzene (also known as 4-methyl-2-nitrotoluene).
-
C1 (Nitro): Becomes the indole nitrogen (N1).
-
C2 (Methyl): The ortho-methyl group is deprotonated by the base (pyrrolidine/DMF-DMA) to form the enamine. These carbons become C2 and C3 of the indole pyrrole ring.
-
C4 (Methyl): This methyl group is para to the reacting C2-methyl and meta to the nitro group. In the final indole structure, this maps exactly to the C6 position , ensuring complete regiospecificity.
Experimental Protocol
Step 1: Enamine Formation
-
Reagents: 2,4-Dimethyl-1-nitrobenzene (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.1–1.5 eq), Pyrrolidine (1.1 eq).
-
Conditions: Heat in DMF (80–110 °C) for 3–12 hours. The deep red color indicates the formation of trans-
-pyrrolidino-2-nitro-4-methylstyrene. -
Validation: Monitor by TLC for disappearance of nitroarene. The enamine intermediate is often stable enough to be isolated or used crude.
Step 2: Reductive Cyclization
-
Reagents: Raney Nickel (catalytic) and Hydrazine Hydrate (excess) OR 10% Pd/C and Hydrogen (50 psi).
-
Solvent: Methanol or Ethanol/THF mixture.
-
Procedure:
-
Workup: Filter catalyst (Caution: Pyrophoric), concentrate filtrate, and recrystallize from hexanes/ethyl acetate.
Visualization: Leimgruber-Batcho Mechanism
Figure 1: The Leimgruber-Batcho pathway demonstrates how the C4-methyl of the precursor maps directly to the C6 position of the indole, avoiding isomer formation.
Pathway 2: Fischer Indole Synthesis (Classical)
The Fischer synthesis involves the acid-catalyzed rearrangement of an arylhydrazone. While versatile, it suffers from a critical flaw when synthesizing 6-methylindole: regiochemical ambiguity .
The Regioselectivity Problem
To synthesize 6-methylindole, one must react 3-methylphenylhydrazine (m-tolylhydrazine) with acetaldehyde (or a pyruvate derivative followed by decarboxylation).
-
Mechanism: The [3,3]-sigmatropic shift can occur at two positions ortho to the hydrazone nitrogen.
-
Outcome:
-
Attack at the carbon para to the methyl group
6-Methylindole (Major product, typically). -
Attack at the carbon ortho to the methyl group
4-Methylindole (Minor product).
-
-
Yield Impact: This results in a mixture (ratios vary from 60:40 to 80:20 depending on conditions), requiring difficult chromatographic separation.
Experimental Protocol (Optimized for Selectivity)
-
Reagents: 3-Methylphenylhydrazine hydrochloride, Pyruvic acid (or ethyl pyruvate).
-
Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2).
-
Procedure:
-
Form the hydrazone at low temperature.
-
Heat with PPA to induce cyclization (Fischer indolization).
-
This yields 6-methylindole-2-carboxylic acid.
-
Decarboxylation: Heat with copper powder in quinoline to remove the carboxyl group, yielding 6-methylindole.
-
-
Note: Using acetaldehyde directly is often low-yielding due to polymerization; the pyruvate route is preferred for stability.
Visualization: Fischer Regiochemistry Bifurcation
Figure 2: The bifurcation in the Fischer synthesis mechanism illustrates the origin of the 4-methylindole impurity.
Comparative Data Analysis
The following table synthesizes data from multiple technical sources to compare the efficacy of the described pathways.
| Metric | Leimgruber-Batcho | Fischer (via Pyruvate) | Madelung |
| Target Product | 6-Methylindole | 6-Methylindole (+ 4-Me isomer) | 6-Methylindole |
| Starting Material | 2,4-Dimethyl-1-nitrobenzene | 3-Methylphenylhydrazine | N-Formyl-2,4-dimethylaniline |
| Typical Yield | 75 – 90% | 40 – 60% (after separation) | 50 – 70% |
| Isomer Purity | >99% (No 4-Me isomer) | Requires HPLC/Column | High |
| Key Reagents | DMF-DMA, Raney Ni | PPA/ZnCl2, Copper/Quinoline | Strong Base (RLi or NaOEt) |
| Scalability | High (Industrial Standard) | Moderate | Low (Thermal hazards) |
References
-
Leimgruber, W., & Batcho, A. D. (1971). The reaction of 2-nitrotoluenes with acetals of amides/amines. 3rd International Congress of Heterocyclic Chemistry.
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Clark, R. D., & Repke, D. B. (1984).[5] The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
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Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
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Source:
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
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Bartoli, G., et al. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.
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Source:
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BenchChem. (2025).
-
Source:
-
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Unveiling the Biological Targets of 4-(Benzyloxy)-6-methyl-1H-indole Analogs: A Strategic Approach to Target Identification and Validation
An In-Depth Technical Guide
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The 4-(Benzyloxy)-6-methyl-1H-indole framework, in particular, represents a promising area for therapeutic innovation, with emerging evidence pointing towards significant antiproliferative and neuromodulatory potential. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aimed at the systematic identification and validation of the biological targets for this specific class of analogs. We move beyond simple protocol listing to explain the causality behind experimental choices, presenting a self-validating workflow from initial phenotypic screening to precise target engagement confirmation. This document serves as both a strategic manual and a practical handbook, integrating detailed experimental methodologies with the underlying scientific rationale to accelerate discovery programs centered on this promising chemical scaffold.
Chapter 1: The Therapeutic Landscape of Indole Analogs
The indole ring system is a cornerstone of pharmacology, lauded for its ability to interact with a wide array of biological targets. Its inherent structural features—a planar aromatic system capable of hydrogen bonding and π-stacking interactions—allow it to mimic endogenous ligands and fit into diverse enzymatic active sites and receptor binding pockets. Historically, indole derivatives have been recognized for their potent anticancer activities, targeting critical cellular processes like proliferation, apoptosis, and angiogenesis.[1]
Recent studies on various substituted indole and benzyloxy-containing molecules have revealed a broad spectrum of biological effects:
-
Antiproliferative Activity: A multitude of indole-based compounds have demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549).[2] This broad activity suggests that these scaffolds may interact with fundamental cellular machinery essential for cancer cell survival and growth.
-
Induction of Apoptosis: Certain benzyloxy derivatives have been shown to trigger programmed cell death, or apoptosis, a highly sought-after mechanism for anticancer agents.[3][4] This is often accompanied by the activation of key executioner proteins like caspases and the modulation of the Bcl-2 family of proteins.[5]
-
Cell Cycle Disruption: The ability to halt the cell division cycle is another hallmark of potent anticancer compounds. Benzyloxy-containing molecules have been observed to cause cell cycle arrest, specifically at the G2/M phase, preventing mitotic entry and thereby inhibiting tumor growth.[3]
-
Central Nervous System (CNS) Activity: Beyond oncology, the benzyloxy pharmacophore has been integrated into molecules targeting CNS pathways. Notably, benzyloxy chalcones have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[6] Furthermore, benzyloxy-piperidine structures have been crafted as antagonists for the Dopamine D4 receptor, a target for various neurological and psychiatric conditions.[7]
This diverse bioactivity profile underscores the therapeutic potential of the 4-(Benzyloxy)-6-methyl-1H-indole scaffold. The combination of the proven indole core with the benzyloxy group suggests a high probability of interaction with key regulatory proteins, particularly those involved in cell signaling, metabolism, and neurotransmission. The primary challenge, and the focus of this guide, is to systematically deconstruct this potential and identify the specific molecular targets with which these analogs interact.
Chapter 2: Putative Biological Targets & Mechanistic Hypotheses
Based on the established activities of structurally related compounds, we can formulate several primary hypotheses regarding the molecular targets of 4-(Benzyloxy)-6-methyl-1H-indole analogs. These hypotheses provide the foundation for a targeted and efficient experimental investigation.
Hypothesis I: Inhibition of Oncogenic Kinases
Protein kinases are critical nodes in the signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a common driver of cancer. The indole scaffold is a well-known "hinge-binding" motif found in many FDA-approved kinase inhibitors.
-
Receptor Tyrosine Kinases (RTKs): This family includes key cancer targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Inhibition of these receptors can block downstream signaling cascades (e.g., RAS-RAF-MEK-ERK), thereby halting proliferation and angiogenesis. In silico studies have already pointed to VEGFR-2 as a potential target for related oxindole derivatives.[8]
-
Non-Receptor Tyrosine Kinases: Src family kinases are crucial intracellular signal transducers. Their hyperactivity is linked to increased motility, invasion, and resistance to therapy. Dual EGFR/SRC inhibition has been proposed as a powerful therapeutic strategy, and indole-based structures are being actively explored for this purpose.[5]
Hypothesis II: Modulation of Apoptotic Pathways
Inducing apoptosis is a primary goal of cancer therapy. Compounds can achieve this by directly or indirectly activating the cellular machinery responsible for programmed cell death.
-
Caspase Activation: Caspases are the executioner proteases of apoptosis. Compounds can trigger the activation of initiator caspases (e.g., Caspase-8, -9) and executioner caspases (e.g., Caspase-3, -7), leading to the systematic dismantling of the cell.
-
Mitochondrial Integrity: The mitochondrion is a central gatekeeper of apoptosis. The loss of mitochondrial membrane potential (ΔΨm) is a critical early event, leading to the release of pro-apoptotic factors like cytochrome c. Benzyloxy derivatives have been shown to induce this loss of potential, suggesting a direct or indirect effect on mitochondrial proteins.[3]
Hypothesis III: Disruption of Cancer Metabolism
Cancer cells exhibit altered metabolism, often relying heavily on specific pathways for energy and building blocks. Targeting these metabolic vulnerabilities is a promising therapeutic strategy.
-
Oxidative Phosphorylation (OXPHOS): While many cancer cells upregulate glycolysis (the Warburg effect), a significant subset remains dependent on mitochondrial OXPHOS. Inhibition of this pathway can starve cancer cells of ATP. Structurally related indolyl esters have been confirmed as potent inhibitors of OXPHOS, making this a plausible mechanism for the 4-(benzyloxy)-6-methyl-1H-indole scaffold.[9]
Chapter 3: A Validating Workflow for Target Identification
This chapter outlines a logical, multi-step experimental workflow designed to systematically test the hypotheses above. The workflow begins with broad phenotypic screening to confirm bioactivity and progresses to specific, mechanistic assays to pinpoint and validate the molecular target.
Workflow Overview Diagram
Caption: Step-by-step workflow for a luminescence-based in vitro kinase assay.
| Parameter | Description | Example Value |
| Enzyme | Recombinant Human Kinase | VEGFR-2 (KDR) |
| Substrate | Tyrosine Kinase Substrate | Poly (Glu:Tyr, 4:1) |
| ATP Concentration | Near Km for ATP | 10-50 µM |
| Reaction Time | Duration of kinase reaction | 60 minutes |
| Detection Method | Luminescence-based | ADP-Glo™ |
| Readout | Relative Light Units (RLU) | Proportional to activity |
Causality Check: A potent IC₅₀ value from a direct biochemical assay provides the highest level of evidence that the compound's cellular effects are mediated through the inhibition of that specific target enzyme.
Conclusion
References
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Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ResearchGate. [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
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Synthesis and anticancer evaluation of benzyloxyurea derivatives. (2014). PubMed. [Link]
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Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. (2024). STAR Protocols. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]
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Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. (2024). PMC. [Link]
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Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). PMC. [Link]
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Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2025). PubMed. [Link]
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Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. (2022). Baxendale Group. [Link]
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Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (2018). PMC. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). PMC. [Link]
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Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]
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VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
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A high-throughput radiometric kinase assay. (2008). PMC. [Link]
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A Technical Guide to the Solubility Profile of 4-(Benzyloxy)-6-methyl-1H-indole in Organic Solvents for Pharmaceutical Development
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from bioassay performance in early discovery to formulation and bioavailability in late-stage development.[1] This guide provides an in-depth technical overview of the solubility profile of 4-(Benzyloxy)-6-methyl-1H-indole, a heterocyclic compound of interest within medicinal chemistry. We will explore the theoretical principles governing its solubility, present robust experimental protocols for its determination, and offer field-proven insights into the strategic selection of organic solvents for research, development, and formulation applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key molecular attribute.
Introduction: Context and Criticality
The Enduring Importance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding, make it a versatile building block for targeting a wide range of biological targets.[3][4] The development of novel indole derivatives remains a cornerstone of modern drug discovery.[4]
Profile of 4-(Benzyloxy)-6-methyl-1H-indole
4-(Benzyloxy)-6-methyl-1H-indole is a substituted indole derivative featuring key functional groups that dictate its chemical behavior. The benzyloxy moiety, a benzyl ether group, is known to enhance the solubility and reactivity of parent compounds in certain systems, making it a valuable feature in organic synthesis and medicinal chemistry.[5][6] The methyl group at the 6-position and the hydrogen-bond-donating N-H of the indole ring further contribute to its specific physicochemical profile. Understanding the solubility of this specific molecule is paramount for its effective use in any laboratory or development setting.
Why Solubility is a Non-Negotiable Parameter in Drug Development
An API must be in a dissolved state to be absorbed and exert its pharmacological effect. Poor solubility is a leading cause of compound attrition in the drug development pipeline.[1] It can lead to:
-
Underestimated Potency: In in-vitro assays, low solubility can cause a compound to precipitate, leading to artificially low activity readings.[7][8]
-
Poor Bioavailability: Insufficient solubility in gastrointestinal fluids limits the absorption of orally administered drugs.[8]
-
Development Challenges: Difficulties in creating stable and effective formulations, such as intravenous solutions or high-dose tablets, can stall or terminate a project.[8]
Therefore, a thorough characterization of a compound's solubility profile in various solvents is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic planning.[9]
Theoretical Foundations of Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. Understanding the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent is key to predicting this behavior.
Molecular Structure Analysis
The structure of 4-(Benzyloxy)-6-methyl-1H-indole provides immediate clues to its solubility:
-
Indole Ring System & Benzyl Group: These large, aromatic, and predominantly non-polar structures suggest that the molecule is lipophilic. This is supported by the calculated octanol-water partition coefficient (LogP) of a very close analog, (4-(benzyloxy)-6-methyl-1H-indol-2-yl)methanol, which is 3.0, indicating a preference for lipophilic environments.[10]
-
Ether Linkage (-O-): The oxygen atom can act as a hydrogen bond acceptor.
-
Indole N-H Group: This group can act as a hydrogen bond donor.
This combination of a large non-polar core with specific hydrogen bonding capabilities results in a complex solubility profile that requires careful experimental evaluation.
Advanced Prediction: Hansen Solubility Parameters (HSP)
To move beyond the general principle of "like dissolves like," the Hansen Solubility Parameters (HSP) provide a more quantitative and predictive framework.[11][12] Developed by Charles Hansen, this model deconstructs the total cohesive energy of a substance into three components.[11][13]
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[13] This tool is exceptionally powerful for identifying suitable solvents or even designing solvent blends for specific applications like dissolving polymers or ensuring the stability of particle suspensions.[14]
Caption: Conceptual model of Hansen Solubility Space.
The Critical Influence of the Solid State
Solubility is not an intrinsic property of a molecule alone; it is a property of its solid form in contact with a solvent. The arrangement of molecules in the crystal lattice (polymorphism) has a profound impact on solubility.[15]
-
Lattice Energy: A more stable crystal form with higher lattice energy will be less soluble than a less stable (metastable) form.[16]
-
Amorphous vs. Crystalline: Amorphous solids lack long-range order and are generally more soluble than their crystalline counterparts, though they may be prone to converting to a more stable, less soluble crystalline form over time.[17]
Therefore, it is crucial that solubility experiments are performed on a well-characterized and consistent solid form of the API.[18]
Experimental Determination of Thermodynamic Solubility
While kinetic solubility assays are useful for high-throughput screening in early discovery, thermodynamic solubility provides the true equilibrium value, which is essential for later-stage development and formulation.[7][9][19]
The Shake-Flask Method: The Gold Standard
The shake-flask method is universally recognized as the most reliable technique for determining equilibrium solubility.[17][18] Its core principle is straightforward: an excess amount of the solid compound is agitated in the solvent for a sufficient period to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved states. This method's trustworthiness stems from its direct measurement of the saturated state.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is adapted from established best practices, including those recommended by the World Health Organization (WHO).[18]
Objective: To determine the equilibrium solubility of 4-(Benzyloxy)-6-methyl-1H-indole in a selected organic solvent at a controlled temperature.
Materials:
-
4-(Benzyloxy)-6-methyl-1H-indole (solid, characterization of form recommended)
-
Selected organic solvent (HPLC grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Preparation: Add an excess amount of solid 4-(Benzyloxy)-6-methyl-1H-indole to a series of vials (minimum of n=3 replicates). The "excess" ensures that undissolved solid remains at the end of the experiment, which is the visual confirmation of saturation.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 2.0 mL) to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause vortexing.[18]
-
Incubation: Allow the mixture to equilibrate for an extended period. A 24-hour incubation is common for thermodynamic measurements, with some protocols extending to 48 or 72 hours to ensure equilibrium is reached, especially for compounds that dissolve slowly.[7]
-
Phase Separation: After incubation, allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter into a clean vial. Causality Note: This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the precise concentration of the dissolved compound.
-
Calculation: Calculate the original solubility in units such as mg/mL or µg/mL, accounting for the dilution factor. Report the mean and standard deviation for the replicates.
Experimental Workflow Diagram
Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.
Illustrative Solubility Profile of 4-(Benzyloxy)-6-methyl-1H-indole
| Solvent | Solvent Class | Polarity Index | Expected Solubility (mg/mL @ 25°C) | Notes |
| n-Heptane | Aliphatic Hydrocarbon | 0.1 | < 0.1 | Very Poor Solubility. Non-polar, no H-bonding. |
| Toluene | Aromatic Hydrocarbon | 2.4 | 5 - 15 | Moderate. Aromatic stacking interactions. |
| Dichloromethane (DCM) | Halogenated | 3.1 | > 50 | Good. Apolar character with some polarity. |
| Ethyl Acetate | Ester | 4.4 | 20 - 40 | Good. Apolar character, H-bond acceptor. |
| Acetone | Ketone | 5.1 | > 50 | Very Good. Polar aprotic, H-bond acceptor. |
| Acetonitrile (ACN) | Nitrile | 5.8 | 15 - 30 | Moderate. Polar aprotic. |
| Isopropanol (IPA) | Alcohol | 3.9 | 5 - 15 | Moderate. H-bond donor/acceptor. |
| Methanol | Alcohol | 5.1 | 1 - 5 | Limited. High polarity, H-bond competition. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | > 100 | Excellent. Highly polar aprotic, strong H-bond acceptor. |
Interpretation: The profile illustrates a classic trend for a moderately lipophilic compound. Solubility is expected to be highest in polar aprotic solvents like DMSO and Acetone, and in halogenated solvents like DCM. These solvents effectively solvate the large aromatic core while also interacting with the molecule's polar functionalities. Solubility is predicted to be poor in highly non-polar (Heptane) and highly polar protic (Methanol) solvents, where the solvent-solvent interactions are much stronger than the potential solute-solvent interactions.
Practical Application: Strategic Solvent Selection
Choosing the right solvent extends beyond just dissolving the compound. In a drug development context, factors like safety, environmental impact, and process suitability are critical.[21][22]
A Framework for Solvent Selection
Solvent selection should be a systematic process. The initial goal (e.g., reaction medium, purification, formulation) dictates the required properties.
Caption: Decision workflow for strategic solvent selection in pharma development.
Beyond Solubility: Safety, Health, & Environmental (SHE) Considerations
The pharmaceutical industry generates a significant amount of solvent waste.[21][22] Green chemistry principles advocate for the use of safer, more sustainable solvents. Many organizations use solvent selection guides that rank common solvents based on their SHE impact.[23] For example, solvents like DCM and DMF, while effective, are often classified as "undesirable" or "problematic" due to health and environmental concerns.[21] Whenever possible, greener alternatives such as esters (ethyl acetate), alcohols (ethanol, isopropanol), or select ethers (2-MeTHF) should be prioritized.
Conclusion
4-(Benzyloxy)-6-methyl-1H-indole is a lipophilic molecule whose solubility is governed by a balance of dispersion forces, polarity, and hydrogen bonding capacity. Its solubility profile is expected to favor polar aprotic and halogenated organic solvents while being limited in highly polar protic or non-polar aliphatic solvents. Accurate determination of its thermodynamic solubility using the gold-standard shake-flask method is essential for any meaningful development work. Furthermore, a modern, responsible approach to its application requires that solvent selection not be based on solubility alone, but must be integrated with a thorough assessment of safety, health, environmental, and process considerations to ensure a sustainable and successful path forward.
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link
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Adscientis. Hansen Solubility Parameters (HSP). Link
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World Health Organization (WHO). (2019). Annex 4. WHO Technical Report Series, No. 1019. Link
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Merck. 4-(Benzyloxy)-1-methyl-1H-indole. Link
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Wikipedia. Hansen solubility parameter. Link
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Sigma-Aldrich. 6-Benzyloxy-4-methyl-1H-indole. Link
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Byrne, F. P., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Medicinal Chemistry Letters. Link
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Chem-Impex. 4-Benzyloxyindole. Link
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Agfa Corporate. (2022). Hansen Solubility Parameters (HSP) | AgfaLabs. Link
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Raiteri, P., et al. (2019). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. AIR Unimi. Link
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Vlaminck, L. D., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem. Link
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Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Link
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Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Link
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USP. 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Link
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Hansen, C. M. Hansen Solubility Parameters. Link
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Dunn, P. J., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. Link
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WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Link
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Clinivex. Methyl 4-(Benzyloxy)-1H-indole-6-carboxylate. Link
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Toth, K., et al. (2025). Solvent selection for pharmaceuticals. ResearchGate. Link
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Price, S. L. (2014). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Pharmaceutical Technology Europe. Link
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De Jesus, S. S., & Maciel, M. R. W. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Link
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Teng, H. H. (2006). Relationship between solubility and solubility product: The roles of crystal sizes and crystallographic directions. Geochimica et Cosmochimica Acta. Link
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Creative Biolabs. (2019). Solubility Assessment Service. Link
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U.S. Environmental Protection Agency (EPA). 4-Benzyl-1H-indole Properties. CompTox Chemicals Dashboard. Link
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Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Link
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Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Link
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Florida A&M University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link
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Evotec. Thermodynamic Solubility Assay. Link
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Daina, A., & Zoete, V. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Link
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Journal of Pharmaceutical and Allied Sciences. (2025). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Link
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Raiteri, P., et al. Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine. ResearchGate. Link
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Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Link
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Ghiaci, P., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Link
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Cacchi, S., & Fabrizi, G. (2005). Synthesis of Indole and Its Derivatives in Water. ResearchGate. Link
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Scribd. Procedure for Determining Solubility of Organic Compounds. Link
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Doucette, W. J., & Andren, A. W. (1988). Calculation of Aqueous Solubility of Organic Compounds. PMC. Link
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Chem-Impex. 4-Benzyloxy-2,3-dihydro-1H-indole. Link
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Moshang Chemical. (4-(benzyloxy)-6-methyl-1H-indol-2-yl)methanol. Link
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Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. PMC. Link
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IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Link
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4-(Benzyloxy)-6-methyl-1H-indole CAS number and chemical identifiers
The following technical guide details the chemical identity, synthetic pathways, and research applications of 4-(Benzyloxy)-6-methyl-1H-indole . This document is structured to serve as a reference for medicinal chemists and process scientists.
Core Chemical Identity & Physiochemical Data
4-(Benzyloxy)-6-methyl-1H-indole is a specialized heterocyclic building block. It belongs to the class of 4-oxygenated indoles, a structural motif ("privileged scaffold") frequently found in bioactive alkaloids (e.g., psilocybin derivatives) and synthetic kinase inhibitors. The benzyl ether moiety serves as a robust protecting group for the 4-hydroxyl functionality or as a hydrophobic pharmacophore in its own right.
Identification Matrix
| Parameter | Data |
| Chemical Name | 4-(Benzyloxy)-6-methyl-1H-indole |
| CAS Number | 840537-99-7 |
| Synonyms | 4-Benzyloxy-6-methylindole; 6-Methyl-4-(phenylmethoxy)-1H-indole |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol |
| Exact Mass | 237.1154 |
| SMILES | Cc1cc(OCc2ccccc2)c3[nH]ccc3c1 |
| InChI Key | BLPSMLLPUJSKTH-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Insoluble in water |
Synthetic Architecture
Retrosynthetic Analysis & Causality
The synthesis of 4-substituted indoles is historically challenging due to the tendency of Fischer indole cyclization to yield regioisomeric mixtures when using meta-substituted phenylhydrazines. For 4-(Benzyloxy)-6-methyl-1H-indole , the Leimgruber-Batcho Indole Synthesis is the superior methodological choice.
-
Why Leimgruber-Batcho? It proceeds under non-acidic conditions initially (preserving the benzyl ether) and guarantees regioselectivity because the cyclization occurs exclusively between the methyl group and the ortho-nitro group of the precursor.
-
Precursor Logic: The synthesis requires 1-(benzyloxy)-3,5-dimethyl-2-nitrobenzene (also referred to as 6-benzyloxy-4-methyl-2-nitrotoluene). The C3-methyl of this precursor becomes the enamine functionality, while the C5-methyl and C1-benzyloxy groups remain spectator substituents that map perfectly to the C6 and C4 positions of the final indole.
Experimental Workflow (Protocol)
Step 1: Enamine Formation
The reaction of the o-nitrotoluene derivative with
-
Reagents: 1-(benzyloxy)-3,5-dimethyl-2-nitrobenzene, DMF-DMA, DMF (solvent).
-
Conditions: 110°C, 12–18 hours.
-
Mechanism: The benzylic methyl protons are sufficiently acidic (activated by the o-nitro group) to condense with the acetal, forming a trans-
-dimethylamino-2-nitrostyrene intermediate.
Step 2: Reductive Cyclization
The nitro-enamine is reduced to the indole.
-
Reagents: H₂ (gas), 10% Pd/C (catalyst), Methanol/THF. Alternatively, Fe/AcOH or TiCl₃ can be used if chemoselectivity (avoiding benzyl cleavage) is difficult, though Pd/C is standard if carefully monitored.
-
Self-Validating Check: The disappearance of the deep red color of the nitrostyrene intermediate indicates reaction progress.
Figure 1: The Leimgruber-Batcho synthetic pathway ensures regiocontrol, preventing the formation of the 6-benzyloxy-4-methyl isomer common in Fischer syntheses.
Structural Analysis & Characterization
To validate the integrity of the synthesized compound, researchers must look for specific spectral signatures.
1H NMR Expectations (DMSO-d₆, 400 MHz)
-
Indole NH: Broad singlet at
11.0–11.2 ppm. -
C2-H / C3-H: Characteristic indole doublets/multiplets at
7.2 (d) and 6.5 (d). -
Benzylic CH₂: A sharp singlet at
5.1–5.2 ppm (integrating to 2H). -
Aromatic Envelope: Multiplet at
7.3–7.5 ppm (Phenyl ring).[1] -
Indole C5/C7 Protons: Two singlets (due to meta substitution pattern on the 6-membered ring) around
6.5–6.8 ppm. -
Methyl Group: Singlet at
2.3–2.4 ppm.
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: 238.14 m/z.
-
Fragmentation: Loss of the benzyl group (
) is a common fragmentation pathway, yielding a hydroxy-indole cation peak at ~147 m/z.
Applications in Drug Development
The 4-(benzyloxy)-6-methyl-1H-indole scaffold is a high-value intermediate in medicinal chemistry, particularly for targets requiring hydrogen-bond donors/acceptors in a specific spatial arrangement.
A. SGLT2 Inhibitor Development
Research into sodium-glucose co-transporter (SGLT) inhibitors for diabetes often utilizes indole-O-glucosides. The 4-benzyloxy group can be deprotected to a 4-hydroxyindole , which is then glycosylated. The 6-methyl group provides steric bulk that can improve selectivity for SGLT2 over SGLT1 by filling hydrophobic pockets in the transporter's vestibule.
B. Kinase Inhibition (C3 Functionalization)
The electron-rich C3 position is the primary site for derivatization.
-
Vilsmeier-Haack Formylation: Yields 3-formyl-4-benzyloxy-6-methylindole, a precursor for aldol condensations.
-
Glyoxylation: Reaction with oxalyl chloride yields the glyoxylamide, which is reduced to tryptamine analogs targeting serotonin receptors (5-HT).
C. Deprotection Strategy
The benzyl group is a "mask" for the hydroxyl group.
-
Protocol: Hydrogenolysis (H₂, Pd/C, EtOH) cleanly affords 4-hydroxy-6-methylindole .
-
Utility: 4-Hydroxyindoles are notoriously unstable to oxidation (forming quinone imines); the benzyl ether allows the molecule to be carried through harsh synthetic steps (e.g., Friedel-Crafts acylation) before revealing the sensitive phenol.
Figure 2: Divergent synthesis capabilities starting from the protected indole core.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While the benzyl ether stabilizes the ring, indoles are generally susceptible to oxidative degradation upon prolonged exposure to light and air.
-
Reaction Safety: The Leimgruber-Batcho synthesis involves hydrogen gas and pyrophoric catalysts (Pd/C). Standard hydrogenation safety protocols (grounding, inert purging) are mandatory.
References
-
GuideChem . (2025). 4-(Benzyloxy)-6-methyl-1H-indole Chemical Properties and CAS 840537-99-7.[2][3] Retrieved from
-
Google Patents . (2006). Substituted indole-O-glucosides - US Patent 7,511,022. Retrieved from
-
Organic Syntheses . (1985). 4-Benzyloxyindole: General Procedure for Leimgruber-Batcho Synthesis. Org. Synth. 1985, 63, 214. (Contextual grounding for synthesis method). Retrieved from
-
LookChem . (2025). 6-methyl-4-phenylmethoxy-1H-indole Product Information. Retrieved from
Sources
Introduction: The Indole Nucleus and the Imperative for Protection
An In-Depth Technical Guide to the Stability and Strategic Deprotection of Benzyloxy Protecting Groups on Indole Scaffolds
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. However, its electron-rich nature and the reactivity of its N-H bond and C3 position present significant challenges in multi-step synthesis.[1] The strategic use of protecting groups is therefore not merely a convenience but a necessity to ensure selectivity and achieve desired chemical transformations. Among the arsenal of available protecting groups, the benzyl (Bn) and benzyloxycarbonyl (Cbz or Z) groups are prized for their general stability and versatile removal options.[2]
This guide provides a detailed analysis of the stability of benzyloxy-based protecting groups when attached to the indole scaffold, offering field-proven insights into the causal factors governing their lability. We will dissect the critical differences in stability based on the group's position—comparing nitrogen-linked (N-Bn, N-Cbz) versus carbon-linked (C-OBn) protectors—and provide a comprehensive framework for their strategic cleavage.
Core Analysis: Stability as a Function of Position
The decision to place a benzyl protecting group on the indole nitrogen versus a hydroxyl group on the carbocyclic ring is a critical strategic choice. The stability of the protecting group is fundamentally altered by its point of attachment, a direct consequence of the indole's electronic architecture.
-
N-Benzyloxy Protection (N-Bn, N-Cbz): The bond between the indole nitrogen and the benzyl group (a C-N bond) is generally robust. The N-benzyl group is stable to a wide range of basic, organometallic, and many acidic and oxidative conditions.[3][4] Its cleavage typically requires specific, often reductive, methods. The N-Cbz group, being a carbamate, is more activated and can be cleaved under strong acidic conditions in addition to hydrogenolysis. A key factor in the stability of the N-Bn bond is the high energy required to directly cleave this C-N linkage under non-reductive conditions.
-
C-Benzyloxy Protection (C-OBn): A benzyloxy group attached to the carbocyclic part of the indole (e.g., at C4, C5, C6, or C7) is an aryl benzyl ether. The stability of this C-O bond is highly sensitive to acidic and oxidative conditions. The electron-donating nature of the indole nucleus enriches the benzene ring, which in turn stabilizes the benzylic carbocation intermediate formed during acid-catalyzed or oxidative cleavage.[5] This stabilization significantly lowers the activation energy for deprotection compared to the cleavage of an N-Bn group under similar conditions.
Diagram 1: Core Stability Comparison
Caption: Positional stability of benzyloxy groups on indole.
Deprotection Strategies & Mechanistic Insights
The choice of deprotection method is dictated by the position of the benzyloxy group and the presence of other functional groups in the molecule.
Reductive Cleavage
Reductive methods are broadly applicable for cleaving both N-benzyl and C-benzyloxy groups.
This is the most common and often cleanest method for benzyl group removal.[5] The reaction involves a metal catalyst (typically Palladium on Carbon) and a hydrogen source to cleave the C-N or C-O bond, producing the unprotected indole and toluene.
-
Mechanism: The reaction proceeds via oxidative addition of the benzyl C-X (X=N, O) bond to the palladium surface, followed by hydrogenolysis.
-
Causality & Field Insights: While highly effective, catalytic hydrogenation of indoles can be challenging. The indole nitrogen, and particularly the deprotected amine or hydroxyl products, can act as catalyst inhibitors or poisons, slowing or stalling the reaction.[6] To overcome this, higher catalyst loading (10-20 mol%), elevated pressure, or the use of alternative catalysts like Raney Nickel may be necessary.[7][8] For substrates sensitive to hydrogenation (e.g., containing alkenes or alkynes), this method is not suitable.
This method offers a safer and often more convenient alternative to using flammable hydrogen gas. A hydrogen donor like ammonium formate or cyclohexene is used in conjunction with a catalyst like Pd/C.[9][10]
-
Causality & Field Insights: Transfer hydrogenation can sometimes be sluggish for C-benzyloxyindoles. One study noted that the deprotection of 5-benzyloxyindole using Pd(0) EnCat™ and cyclohexene required 38 hours and the presence of acetic acid to proceed to completion.[10] This underscores the need for careful optimization of the hydrogen donor and reaction conditions.
Acid-Mediated Cleavage
Acidic conditions are highly effective for the selective cleavage of C-benzyloxy groups in the presence of N-benzyl groups.
Strong protic acids like trifluoroacetic acid (TFA) readily cleave C-OBn ethers.[5]
-
Mechanism: The ether oxygen is first protonated, making it a better leaving group. Subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized benzylic carbocation. The electron-rich indole system enhances this stability, making the C-OBn group particularly acid-labile.
-
Causality & Field Insights: The indole ring itself is sensitive to strong acid and can be prone to polymerization.[3] Therefore, reactions should be conducted at low temperatures (0 °C to room temperature) and monitored carefully to minimize side product formation. The N-Cbz group is also labile to strong acids like HBr in acetic acid, whereas the N-Bn group is generally stable, providing a basis for orthogonality.
Lewis acids are potent reagents for cleaving benzyl ethers, even for substrates where Brønsted acids are ineffective.[11][12]
-
Mechanism: The Lewis acid coordinates to the ether oxygen, activating it for cleavage. The reaction often proceeds at very low temperatures (e.g., -78 °C). A recent method using AlCl₃ in hexafluoroisopropanol (HFIP) has been shown to be highly effective for N-Cbz deprotection while being orthogonal to N-Bn and O-Bn groups, highlighting the nuanced reactivity profiles.[13]
-
Causality & Field Insights: Boron trihalides (BBr₃, BCl₃) are powerful but corrosive and moisture-sensitive reagents. Workup procedures must be handled carefully. Quenching with methanol can convert boron byproducts into volatile trimethyl borate, simplifying purification.[14]
Diagram 2: Mechanism of Acid-Catalyzed C-OBn Cleavage
Caption: Mechanism for acid-catalyzed C-OBn deprotection.
Oxidative Cleavage
Oxidative methods provide an excellent orthogonal strategy, primarily for cleaving electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group, while leaving standard benzyl groups intact.
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Ceric Ammonium Nitrate (CAN) are the most common oxidants.[4]
-
Mechanism: The reaction is believed to proceed via a single-electron transfer (SET) or hydride abstraction mechanism, forming a benzylic carbocation that is subsequently hydrolyzed during workup.[15]
-
Causality & Field Insights: A standard C-OBn group on an indole is generally stable to DDQ under conditions that would cleave a C-OPMB group.[4] This allows for highly selective deprotection, which is invaluable in complex syntheses. The indole nucleus itself can be susceptible to oxidation, so reaction conditions must be carefully controlled.
Data Presentation: Comparative Stability and Deprotection Conditions
| Protecting Group | Position | Method | Reagent / Catalyst | Conditions | Stability / Outcome | Citation(s) |
| N-Benzyl (Bn) | N1 | Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1 atm | Labile. Standard cleavage method. | [2] |
| N1 | Acidic (Lewis) | AlCl₃ / HFIP | RT, 2-16h | Stable. Orthogonal to N-Cbz cleavage. | [13] | |
| N1 | Acidic (Brønsted) | Strong Acid (TFA, HBr) | Harsh conditions, elevated temp. | Relatively Stable. Cleavage possible but requires forcing conditions. | [3] | |
| N1 | Oxidative | DDQ, CAN | Standard conditions | Stable. | [4] | |
| N-Cbz | N1 | Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1 atm | Labile. Most common cleavage method. | |
| N1 | Transfer Hydrogenation | HCOONH₄, Pd/C | Reflux | Labile. Effective alternative to H₂. | [9] | |
| N1 | Acidic (Lewis) | AlCl₃ / HFIP | RT, 2-16h | Labile. Mild and efficient cleavage. | [13] | |
| N1 | Acidic (Brønsted) | HBr / AcOH | RT | Labile. | ||
| C-Benzyloxy (OBn) | C4, C5, etc. | Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1 atm | Labile. Generally effective. | [5] |
| C4, C5, etc. | Transfer Hydrogenation | Cyclohexene, Pd(0) EnCat™ | 85 °C, 38h | Labile, but can be slow. Requires optimization. | [10] | |
| C4, C5, etc. | Acidic (Brønsted) | TFA / DCM | RT | Highly Labile. Prone to cleavage due to carbocation stability. | [5] | |
| C4, C5, etc. | Acidic (Lewis) | BBr₃ / DCM | -78 °C to RT | Highly Labile. Very effective cleavage method. | [11] | |
| C4, C5, etc. | Oxidative | DDQ, CAN | Standard conditions | Generally Stable. Much more resistant than PMB ether. | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of a C-Benzyloxyindole (e.g., 5-Benzyloxyindole)
-
Preparation: Dissolve 5-benzyloxyindole (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M concentration).
-
Catalyst Addition: To the solution, carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol% by weight).
-
Hydrogenation: Securely fit the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Work-up: Once complete, carefully purge the reaction vessel with an inert gas (N₂ or Argon). Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-hydroxyindole, which can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Acid-Catalyzed Deprotection of a C-Benzyloxyindole with TFA
-
Preparation: Dissolve the C-benzyloxyindole substrate (1.0 equiv) in dichloromethane (DCM) (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[5]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Isolation: Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product for purification.
Troubleshooting & Strategic Workflow
Diagram 3: Deprotection Strategy Workflow
Caption: Decision workflow for benzyloxy deprotection.
Common Problems & Solutions:
-
Problem: Catalytic hydrogenation is slow or stalls.
-
Cause: Catalyst poisoning by the indole nitrogen or product.[6]
-
Solution: Increase catalyst loading (up to 20 wt%). Ensure the catalyst is fresh. Switch to a more robust catalyst like Raney Nickel or use transfer hydrogenation conditions, sometimes with an acid additive which can protonate the nitrogen and reduce its coordinating ability.[7][10]
-
-
Problem: Formation of side products during acid-catalyzed deprotection.
-
Cause: Polymerization or undesired electrophilic substitution on the electron-rich indole ring.[3]
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C). Use the minimum necessary amount of acid and monitor the reaction closely to avoid prolonged exposure. Consider using a milder Lewis acid at very low temperatures (e.g., BCl₃ at -78 °C).[12]
-
-
Problem: Cleavage of other protecting groups (e.g., Boc).
-
Cause: Lack of orthogonality. Standard acidic conditions for C-OBn cleavage will also remove acid-labile groups like Boc.
-
Solution: Plan the synthetic route accordingly. Use a Boc group if it needs to be removed concurrently. If it must be retained, C-OBn deprotection must be achieved via a non-acidic method like hydrogenolysis.
-
Conclusion
The benzyloxy group is a powerful tool in the synthesis of complex indole-containing molecules. Its stability, however, is not absolute and is critically dependent on its position on the indole scaffold. C-benzyloxy groups, as activated aryl ethers, are significantly more labile to acid-mediated and oxidative cleavage than their robust N-benzyl counterparts. This difference is the foundation for developing orthogonal protection strategies. By understanding the underlying electronic and mechanistic principles, researchers can strategically select deprotection conditions—reductive, acidic, or oxidative—to selectively unmask functional groups, thereby navigating the synthetic challenges posed by the unique reactivity of the indole nucleus.
References
-
Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (2025). MDPI. [Link]
-
Hydrodeoxygenation of bio-derived phenols to hydrocarbons using RANEY® Ni and Nafion/SiO2 catalysts. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
The role of catalyst poisons during hydrodeoxygenation of renewable oils. (2025). ResearchGate. [Link]
-
Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. (n.d.). ResearchGate. [Link]
-
5-Benzyloxy-3-methyl-1-tosyl-1H-indole. (n.d.). PMC - NIH. [Link]
-
The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (n.d.). ResearchGate. [Link]
-
Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). (2026). ACS Publications. [Link]
-
Technical Piece THE STABILITY OF ORGANOMETALLICS. (n.d.). CatSci. [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2023). MDPI. [Link]
-
Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. (2024). ResearchGate. [Link]
-
Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. (n.d.). Zenodo. [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025). Organic Chemistry Portal. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. [Link]
-
Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. (2022). MDPI. [Link]
- Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. (n.d.).
-
Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. (n.d.). PMC. [Link]
-
Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents. (n.d.). Angewandte Chemie. [Link]
-
Intramolecular benzyl–benzyl interactions in protonated benzyl diethers in the gas phase. Effects of internal hydrogen bonding. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. (2023). Organic Syntheses. [Link]
-
Deprotection: The Concept of Orthogonal Sets. (n.d.). Thieme. [Link]
-
Beryllium & Magnesium: Organometallic Chemistry. (n.d.). ResearchGate. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
-
Raney nickel reductions-part i. (n.d.). Indian Academy of Sciences. [Link]
-
Raney Nickel: A Widely Used Catalyst in Alkaline Water Electrolysis for Hydrogen Production. (2024). Anode & Wire Mesh Supplier. [Link]
- US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. (n.d.).
-
Electron attachment to indole and related molecules. (2013). AIP Publishing. [Link]
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2025). ResearchGate. [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. (n.d.). PMC - NIH. [Link]
-
BBr3 deprotection byproducts. (2025). Reddit. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). PMC. [Link]
-
Application of Raney Al-Ni Alloy for Simple Hydrodehalogenation of Diclofenac and Other Halogenated Biocidal Contaminants in Alkaline Aqueous Solution under Ambient Conditions. (2022). MDPI. [Link]
-
Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. (2016). Organic Syntheses. [Link]
-
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. (n.d.). OUCI. [Link]
-
Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. (n.d.). Erowid. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. [Link]
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Methodological & Application
Application Note: Synthesis Protocols for 4-(Benzyloxy)-6-methyl-1H-indole
Executive Summary
The synthesis of 4-(benzyloxy)-6-methyl-1H-indole presents a specific regiochemical challenge due to the requirement of a 4-oxygenated substitution pattern, which is less thermodynamically accessible than the 5- or 6-oxygenated isomers.[1] This scaffold is a critical intermediate in the development of psilocybin analogs, kinase inhibitors, and specific serotonin receptor modulators.
This Application Note details a robust, scalable protocol using the Leimgruber-Batcho Indole Synthesis . Unlike the Fischer indole synthesis, which often yields inseparable regioisomers for meta-substituted substrates, the Leimgruber-Batcho method provides unambiguous regiocontrol by utilizing the specific acidity of the ortho-methyl group in a nitrotoluene precursor.[1]
Key Advantages of This Protocol
-
Regiocontrol: Guarantees the 4-position oxygenation and 6-position methylation.
-
Scalability: Avoids cryogenic lithiation steps; suitable for multi-gram to kilogram batches.[1]
-
Protecting Group Stability: The benzyl ether is stable throughout the enamine formation and reductive cyclization steps.[1]
Synthetic Pathway & Logic
The strategy relies on the construction of the indole core from 1-(benzyloxy)-2,5-dimethyl-3-nitrobenzene .[1] The logic follows the disconnection of the C2–C3 bond, where the C2 and C3 carbons are supplied by the N,N-dimethylformamide dimethyl acetal (DMF-DMA) reagent.[1]
Pathway Visualization[1]
Figure 1: Strategic workflow for the regioselective synthesis of 4-(benzyloxy)-6-methyl-1H-indole.
Detailed Experimental Protocols
Phase 1: Precursor Preparation
Target: 1-(Benzyloxy)-2,5-dimethyl-3-nitrobenzene[1]
The starting material, 2,5-dimethyl-3-nitrophenol , is the regiochemical anchor.[1] It can be sourced commercially or prepared from 2,5-dimethyl-3-nitroaniline (Fast Red GL Base) via diazotization and hydrolysis.[1]
Reagents:
-
2,5-Dimethyl-3-nitrophenol (1.0 equiv)[1]
-
Benzyl bromide (1.1 equiv)[1]
-
Potassium carbonate (anhydrous, 1.5 equiv)[1]
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethyl-3-nitrophenol (10.0 g, 59.8 mmol) in anhydrous DMF (100 mL).
-
Base Addition: Add potassium carbonate (12.4 g, 89.7 mmol) in a single portion. The suspension may turn orange/red due to phenoxide formation.[1]
-
Alkylation: Add benzyl bromide (7.8 mL, 65.8 mmol) dropwise via syringe over 10 minutes.
-
Reaction: Heat the mixture to 60°C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting phenol (lower Rf) should disappear.[1]
-
Workup: Cool to room temperature. Pour the mixture into ice-water (400 mL) with vigorous stirring. The product should precipitate as a solid.[1]
-
Isolation: Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.[1]
-
Purification: Recrystallize from Ethanol/Water or use directly if purity >95% by NMR.[1]
Yield Expectation: 90–95% Key Characteristic: Pale yellow solid.[1]
Phase 2: Enamine Formation (The Batcho Step)
Target: (E)-2-(2-(Benzyloxy)-4-methyl-6-nitrophenyl)-N,N-dimethylethen-1-amine (or pyrrolidinyl analog)[1]
This step exploits the acidity of the methyl group ortho to the nitro group.[1] Note that the methyl group at C5 (para to nitro) is significantly less acidic and remains inert.[1]
Reagents:
-
1-(Benzyloxy)-2,5-dimethyl-3-nitrobenzene (from Phase 1)[1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)[1]
-
Pyrrolidine (1.1 equiv) - Catalyst/Promoter[1]
-
DMF (anhydrous)[1]
Protocol:
-
Setup: Charge a flask with the benzyl ether (10.0 g, 38.9 mmol) and anhydrous DMF (40 mL).
-
Reagent Addition: Add DMF-DMA (15.5 mL, 116 mmol) and Pyrrolidine (3.5 mL, 42 mmol).
-
Note: Pyrrolidine facilitates the reaction by forming a more reactive aminal intermediate, significantly reducing reaction time compared to DMF-DMA alone.[1]
-
-
Heating: Heat the mixture to 110°C (reflux) under nitrogen.
-
Observation: The solution will turn a deep, intense red color.[1] This is characteristic of the nitrostyrene conjugation.
-
Duration: Stir for 3–5 hours. Monitor by TLC.[1][3] The starting material spot will be replaced by a highly colored, lower Rf spot (the enamine).[1]
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and DMF. The residue is typically a viscous red oil or solid.[1]
-
Purification: Triturate the red residue with cold methanol. Filter the red crystals.
-
Scientific Insight: Isolation of the enamine is recommended to remove trace unreacted starting material, which can complicate the subsequent reduction.[1]
-
Yield Expectation: 85–92% Key Characteristic: Deep red crystals.[1]
Phase 3: Reductive Cyclization
Target: 4-(Benzyloxy)-6-methyl-1H-indole[1]
The reduction of the nitro group triggers a spontaneous condensation with the enamine double bond to close the pyrrole ring.[1]
Reagents:
-
Enamine Intermediate (from Phase 2)[1]
-
Raney Nickel (aqueous slurry, approx. 10 wt% loading)[1]
-
Hydrazine Hydrate (85%, 5.0 equiv)[1]
Protocol:
-
Safety Warning: Raney Nickel is pyrophoric.[1] Hydrazine is toxic and a suspected carcinogen.[1] Handle in a fume hood.
-
Dissolution: Dissolve the red enamine (10.0 g) in a mixture of THF (50 mL) and Methanol (50 mL). The solution should be maintained at 25–30°C.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 1.0 g of slurry) under a nitrogen blanket.
-
Reduction: Add Hydrazine Hydrate dropwise.[1]
-
Completion: The deep red color of the enamine will fade to a pale yellow or brown as the conjugation is broken and the indole forms. Stir for 1 hour after addition is complete.
-
Filtration: Filter the mixture through a pad of Celite to remove the Raney Nickel. Wash the pad with THF.[1] Immediately quench the filter cake with water to prevent ignition.
-
Workup: Evaporate the filtrate to dryness. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).[1] Dry over Na2SO4.[1][3]
-
Purification: Flash column chromatography (Silica Gel, 10–20% EtOAc in Hexanes). The indole is typically less polar than the enamine but more polar than the benzyl ether precursor.[1]
Yield Expectation: 75–85% Characterization:
-
1H NMR (CDCl3): Distinctive indole protons at C2 and C3. Singlet for C6-Methyl.[1] Singlet for Benzyl CH2.[1] Multiplets for aromatic protons.
-
Appearance: Off-white to tan solid.[1]
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Reaction Temp (Phase 2) | 105–115°C | Required to drive the condensation of DMF-DMA with the sterically hindered ortho-methyl group.[1] |
| Pyrrolidine Additive | 1.1 Equivalents | Acts as a nucleophilic catalyst, exchanging with the dimethylamine of DMF-DMA to form a more reactive species.[1][5] |
| Reduction Temp (Phase 3) | < 60°C | Higher temperatures during reduction can lead to over-reduction of the indole double bond (forming indolines) or cleavage of the benzyl ether.[1] |
| Inert Atmosphere | Nitrogen/Argon | Indoles are susceptible to oxidative polymerization (browning) in air and light. |
Troubleshooting & Validation
Issue: Low Yield in Enamine Formation (Phase 2)
-
Cause: Incomplete deprotonation of the methyl group.
-
Solution: Ensure the reaction is performed strictly anhydrously. Water hydrolyzes DMF-DMA.[1] Increase DMF-DMA to 5.0 equivalents and extend time. Verify the quality of the DMF-DMA (should be clear, not yellow).[1]
Issue: "Muddy" Product in Phase 3
-
Cause: Incomplete reduction or polymerization.[1]
-
Solution: Ensure the red color completely disappears. If it persists, add more Raney Ni and Hydrazine.[1] If the product is dark, perform a quick filtration through a short plug of silica gel immediately after workup to remove oxidative oligomers.
Issue: Regioisomer Contamination
-
Validation: The starting material (2,5-dimethyl-3-nitrophenol) must be isomerically pure.[1] Contamination with 4-nitro-2,5-dimethylphenol will lead to 5-methyl-6-benzyloxyindole (or similar), which is difficult to separate.[1]
-
QC Step: Verify the 1H NMR of the precursor. The aromatic protons of the 3-nitro isomer (precursor) should appear as two singlets (or meta-coupled doublets), whereas the 4-nitro isomer (impurity) usually shows para-coupling or distinct shifts.[1]
References
-
Batcho, A. D.; Leimgruber, W. "Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole."[1] Organic Syntheses, 1985 , 63, 214.[1]
-
[1]
- Note: This is the foundational text for 4-benzyloxyindole synthesis, adapted here for the 6-methyl deriv
-
-
Sharapov, A. D., et al. "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction."[1][6][7] Chimica Techno Acta, 2022 , 9(2).[1][6][7][8]
- Note: Provides context on the difficulty of separating hydroxyindole isomers and altern
-
Defoin, A. "Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines."[9] Synthesis, 2004 , 706-710.[1][9]
-
Note: Reference for synthesizing the nitro-precursor from available anilines if the phenol is unavailable.[1]
-
-
PrepChem. "Synthesis of 1-Acetyl-4-benzyloxy-6-methyl-indazole."
- Note: Confirms the existence and synthesis of the specific "1-(benzyloxy)-2,5-dimethyl-3-nitrobenzene" precursor.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction | Sharapov | Chimica Techno Acta [chimicatechnoacta.ru]
- 8. researchgate.net [researchgate.net]
- 9. Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts [organic-chemistry.org]
Application Note: Advanced C3-Functionalization Strategies for 4-(Benzyloxy)-6-methyl-1H-indole
Executive Summary & Strategic Context
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. Among its derivatives, 4-(Benzyloxy)-6-methyl-1H-indole presents a highly valuable yet synthetically challenging building block. The C3 position of the indole ring is inherently the most nucleophilic site, typically undergoing electrophilic aromatic substitution (SEAr). However, the presence of a bulky benzyloxy (-OBn) group at the adjacent C4 position introduces significant steric hindrance, while simultaneously donating electron density into the aromatic system.
This application note provides researchers and drug development professionals with field-proven, causality-driven protocols for the precise C3-functionalization of 4-(Benzyloxy)-6-methyl-1H-indole. By understanding the interplay between steric shielding and electronic activation, scientists can select the optimal synthetic route—ranging from classic formylation to modern transition-metal-free alkylation.
Mechanistic Causality & Substrate Reactivity
The reactivity of 4-(Benzyloxy)-6-methyl-1H-indole is governed by the enamine-like character of the pyrrole ring. When an electrophile approaches, the formation of the π-complex transitions into a σ-complex (Wheland intermediate) predominantly at C3[1].
The Steric vs. Electronic Dichotomy:
-
Electronic Activation: The C6-methyl group and the C4-benzyloxy group both increase the overall electron density of the indole core, making the substrate highly reactive toward electrophiles.
-
Steric Shielding: The C4-benzyloxy ether projects into the spatial trajectory required for C3 attack. Consequently, bulky electrophiles (e.g., large secondary or tertiary carbocations) suffer from severe steric clash, often resulting in sluggish reaction rates or undesired C2/C7 functionalization.
To overcome this, functionalization must either utilize sterically compact, highly reactive electrophiles (such as the chloroiminium ion in Vilsmeier-Haack reactions)[1] or proceed via catalytic hydrogen autotransfer mechanisms that assemble the functional group in situ[2].
Mechanistic pathway of C3-electrophilic aromatic substitution highlighting C4-steric modulation.
Quantitative Data: Reaction Optimization
The following table summarizes optimized reaction parameters for various C3-functionalizations, adapted for sterically encumbered C4-substituted indoles based on established literature parameters[2],[3],[1].
| Functionalization Type | Reagents / Catalyst | Temp / Time | Yield Range | Regioselectivity |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 0°C to RT, 2h | 82–90% | >99% C3 |
| Metal-Free Alkylation | Primary Alcohol, Cs₂CO₃, Oxone® | 140°C, 14–24h | 65–85% | >95% C3 |
| Pd-Catalyzed Arylation | Ar-I, Pd(OAc)₂, AgOAc, TFA | 65–120°C, 12h | 50–75% | C3 (or C2 if blocked) |
Validated Experimental Protocols
Protocol A: Vilsmeier-Haack C3-Formylation
This protocol installs a formyl group at the C3 position, serving as a versatile handle for downstream drug development (e.g., reductive amination, Wittig olefination). The selection of POCl₃ in DMF is critical; the generated chloroiminium ion is highly electrophilic and sterically compact, allowing it to easily bypass the steric bulk of the C4-benzyloxy group[1].
Step-by-Step Methodology:
-
Reagent Assembly: Purge a dry, round-bottom flask with anhydrous N₂. Add anhydrous N,N-dimethylformamide (DMF) (5.0 equiv) and cool to 0 °C using an ice bath.
-
Activation: Dropwise add Phosphorus oxychloride (POCl₃) (1.2 equiv) over 10 minutes. Self-Validation: The solution will turn pale yellow and exhibit a slight exotherm, confirming the formation of the Vilsmeier reagent. Stir for 30 minutes at 0 °C.
-
Substitution: Dissolve 4-(Benzyloxy)-6-methyl-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated complex at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Hydrolysis (Critical Step): Pour the reaction mixture over crushed ice. Slowly add 2M NaOH (aq) until the pH reaches 8–9. Causality: Premature extraction at acidic pH will result in the unhydrolyzed iminium intermediate partitioning into the aqueous layer, drastically reducing the yield.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 4-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde.
Step-by-step experimental workflow for the Vilsmeier-Haack C3-formylation protocol.
Protocol B: Transition-Metal-Free C3-Alkylation via Hydrogen Autotransfer
For late-stage functionalization where heavy metal contamination must be avoided, the Cs₂CO₃/Oxone®-mediated C3-alkylation is highly effective[2]. This method utilizes a primary alcohol (e.g., a hydroxymethyl pyridine) which is oxidized in situ to an aldehyde, followed by condensation onto the indole and subsequent hydride delivery.
Step-by-Step Methodology:
-
Preparation: In a sealed pressure tube under N₂ atmosphere, combine 4-(Benzyloxy)-6-methyl-1H-indole (1.0 mmol), the desired primary alcohol (3.0 equiv), Cs₂CO₃ (1.1 equiv), and Oxone® (0.1 equiv).
-
Solvent Addition: Add anhydrous xylenes to achieve a 2.0 M concentration.
-
Heating: Seal the tube and heat the heterogeneous mixture to 140 °C for 14–24 hours. Causality: The high temperature is required to drive the hydrogen autotransfer chain process and overcome the steric hindrance of the C4-benzyloxy group during the condensation step[4].
-
Workup: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash chromatography to isolate the C3-alkylated product.
Analytical Self-Validation & Troubleshooting
To ensure the integrity of the C3-functionalization, researchers must utilize orthogonal analytical techniques:
-
¹H NMR Spectroscopy: The most definitive proof of successful C3-functionalization is the disappearance of the characteristic C3-H proton. In the starting 4-(Benzyloxy)-6-methyl-1H-indole, the C3-H appears as a doublet (coupling with the N-H) around δ 6.5–6.8 ppm. Upon functionalization, this signal vanishes, and the C2-H signal collapses from a doublet to a sharp singlet (typically shifted downfield to δ 7.2–7.8 ppm depending on the electron-withdrawing nature of the new C3 group).
-
Mass Spectrometry (LC-MS): Confirm the exact mass. For formylation, look for the [M+H]⁺ peak corresponding to the addition of 28 Da (CHO minus H).
-
Troubleshooting Steric Clash: If unreacted starting material persists in Protocol B, consider increasing the reaction time rather than temperature, as temperatures >150 °C may lead to thermal degradation of the benzyloxy ether. Alternatively, transition-metal catalyzed cross-dehydrogenative-coupling (CDC) can be employed as a fallback.
References
-
C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction ChemRxiv URL:[Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
C-H functionalization of indoles and oxindoles through CDC reactions Chim.it URL:[Link]
Sources
Using 4-(Benzyloxy)-6-methyl-1H-indole as a pharmaceutical building block
Application Note: 4-(Benzyloxy)-6-methyl-1H-indole as a Pharmaceutical Building Block
Executive Summary
This guide details the handling, reactivity, and synthetic utility of 4-(Benzyloxy)-6-methyl-1H-indole , a specialized heterocyclic scaffold. While simple indoles are ubiquitous, this specific substitution pattern offers a unique "masked" entry point to 4-hydroxy-6-methylindoles , a privileged substructure in serotonergic modulators (e.g., psilocin analogs) and metabolic disease therapeutics (e.g., SGLT inhibitors).
The 4-benzyloxy group serves as a robust protecting group for the phenol, directing electrophilic substitution to the C3 position, while the 6-methyl group modulates lipophilicity and blocks metabolic oxidation at a reactive site. This note provides validated protocols for C3-functionalization and controlled deprotection, enabling the construction of complex bioactive architectures.
Chemical Profile & Properties[1][2][3][4][5][6]
Compound Identity:
-
IUPAC Name: 4-(Benzyloxy)-6-methyl-1H-indole
-
Molecular Formula: C₁₆H₁₅NO
-
Molecular Weight: 237.30 g/mol
-
Key Motifs: Indole core, Benzyl ether (C4), Methyl group (C6).
Physical Properties (Experimental & Predicted):
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | Indoles darken upon oxidation/light exposure. |
| Melting Point | 149–153 °C (Approximate) | Varies by crystal habit; based on analog data [1]. |
| Solubility | DCM, THF, Ethyl Acetate, DMSO | Insoluble in water. |
| Storage | -20°C, under Argon/Nitrogen | Hygroscopic; light-sensitive. |
| Stability | Stable to weak bases/acids. | Labile to strong Lewis acids (BBr₃) and hydrogenation. |
Strategic Utility: The "Why" of this Scaffold
In drug design, the 4-position of the indole is critical for binding affinity in G-protein coupled receptors (GPCRs), particularly 5-HT (serotonin) receptors. The 6-methyl group adds steric bulk and lipophilicity, often improving blood-brain barrier (BBB) penetration and preventing metabolic hydroxylation at the C6 position.
Synthetic Logic Flow:
-
Protection: The benzyl ether masks the 4-OH, preventing side reactions (O-alkylation) during core assembly.
-
Direction: The electron-donating alkoxy group at C4 activates the C3 position for electrophilic attack (e.g., formylation, acylation).
-
Revelation: Late-stage hydrogenolysis reveals the 4-OH, a key hydrogen-bond donor for receptor interaction.
Visualizing the Workflow
The following diagram illustrates the strategic functionalization pathways for this building block.
Figure 1: Strategic workflow converting the building block into a bioactive tryptamine scaffold via C3 functionalization and late-stage deprotection.
Detailed Experimental Protocols
Protocol A: C3-Formylation (Vilsmeier-Haack Reaction)
Objective: Introduce a reactive aldehyde handle at the C3 position without cleaving the benzyl ether.
Reagents:
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)[1]
-
4-(Benzyloxy)-6-methyl-1H-indole (1.0 eq)
-
Sodium hydroxide (NaOH), 2N solution
Procedure:
-
Reagent Prep: In a flame-dried flask under N₂, cool anhydrous DMF (5.0 eq) to 0°C.
-
Activation: Add POCl₃ (1.2 eq) dropwise. Stir for 30 min at 0°C to generate the Vilsmeier salt (white precipitate may form).
-
Addition: Dissolve 4-(Benzyloxy)-6-methyl-1H-indole in minimal DMF and add dropwise to the Vilsmeier salt.
-
Reaction: Warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot will be more polar than the starting material.
-
Quench: Pour the reaction mixture onto crushed ice/water (10 volumes).
-
Hydrolysis: Adjust pH to ~9–10 using 2N NaOH. The product should precipitate.
-
Isolation: Filter the solid, wash with water, and dry under vacuum.[2] Recrystallize from Ethanol/Water if necessary.
QC Check: ¹H NMR should show a distinct aldehyde singlet (-CHO) around 10.0–10.5 ppm.
Protocol B: Catalytic Hydrogenolysis (Debenzylation)
Objective: Cleanly remove the benzyl group to reveal the 4-hydroxy moiety.
Reagents:
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Methanol (anhydrous)[2]
-
Hydrogen gas (H₂) (Balloon pressure)
Procedure:
-
Dissolution: Dissolve the benzylated intermediate (e.g., the tryptamine derivative) in Methanol (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of substrate) under an inert atmosphere (Ar/N₂). Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the flask with H₂ (balloon). Stir vigorously at room temperature for 4–12 hours.
-
Monitoring: Monitor by TLC. The product will be significantly more polar (lower R_f) and may stain purple/blue with Vanillin or Ehrlich’s reagent (phenolic indole).
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Concentration: Evaporate the solvent in vacuo. The resulting 4-hydroxyindole is sensitive to oxidation; store immediately at -20°C or convert to a salt (e.g., fumarate, oxalate) for stability.
Troubleshooting:
-
Incomplete Reaction: Add a drop of Acetic Acid or HCl to protonate the amine (if present), which can accelerate hydrogenolysis.
-
Over-reduction: If the indole double bond (C2-C3) reduces, switch to Pearlman’s Catalyst (Pd(OH)₂) or reduce reaction time.
Applications & Case Studies
Case Study 1: SGLT Inhibitors (Diabetes) Context: Indole-O-glucosides are potent inhibitors of Sodium-Glucose Co-Transporters (SGLT). Application: The 4-(Benzyloxy)-6-methyl-1H-indole is used to couple with a protected glucopyranose. Once the glycosidic bond is formed, the benzyl group is removed to allow for further elaboration or to adjust polarity [2].
Case Study 2: Psilocin Analogs (Neuropsychiatry) Context: 4-Hydroxy-N,N-dimethyltryptamine (Psilocin) is a classic psychedelic. The 6-methyl analog is explored for altered metabolic stability. Application: The starting material undergoes Protocol A (Formylation), followed by reductive amination with dimethylamine, and finally Protocol B (Debenzylation) to yield 4-hydroxy-6-methyl-N,N-dimethyltryptamine .
References
-
Batcho, A. D., & Leimgruber, W. (1985). "Synthesis of 4-Benzyloxyindole." Organic Syntheses, 63, 214. Link
-
Ullrich, T., et al. (2009). "Substituted indole-O-glucosides." U.S. Patent 7,511,022. Link
-
Laban, U., et al. (2023).[3] "Synthesis and structure of 4-hydroxy-N-isopropyltryptamine and its precursors." IUCrData, 8, x230186. Link
-
Fresneda, P. M., et al. (2001).[2] "Synthesis of the indole alkaloids meridianins." Tetrahedron, 57(12), 2355-2363. (Reference for indole C3 functionalization logic).
Sources
Application Note & Scale-Up Protocol: Production of 4-(Benzyloxy)-6-methyl-1H-indole
Abstract
This document provides a comprehensive technical guide for the scaled-up synthesis of 4-(Benzyloxy)-6-methyl-1H-indole, a key heterocyclic intermediate for pharmaceutical research and development. We present a detailed evaluation of viable synthetic routes, culminating in the selection of a modified Leimgruber-Batcho synthesis as the most robust and scalable pathway. The protocol herein describes a multi-kilogram scale procedure, emphasizing process safety, thermal hazard management, purification via crystallization, and rigorous analytical quality control. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and efficient manufacturing process for this valuable indole derivative.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] Its unique electronic properties allow it to participate in various biological interactions, making it a "privileged structure" for drug design.[2] Specifically, 4-oxygenated indoles serve as critical building blocks for a range of therapeutically relevant molecules, including serotonin receptor modulators and kinase inhibitors. The target molecule, 4-(Benzyloxy)-6-methyl-1H-indole, provides a stable, protected precursor for further functionalization, with the benzyl group offering a reliable protecting group that can be removed under mild conditions when required.[3]
The primary challenge in moving from laboratory-scale synthesis to pilot or manufacturing scale is not merely an amplification of quantities. It requires a fundamental shift in strategy, prioritizing safety, cost-effectiveness, process robustness, and regulatory compliance.[4][5] This guide addresses these critical scale-up factors, providing a validated protocol grounded in established chemical principles.
Synthetic Strategy Evaluation for Scale-Up
The synthesis of a substituted indole can be approached through several well-established named reactions. The selection of an optimal route for industrial production hinges on factors such as starting material availability, reaction safety, atom economy, and the ease of purification.
The Fischer Indole Synthesis
One of the most classic and versatile methods, the Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable ketone or aldehyde.[1][6] While powerful, this route presents scale-up challenges for the target molecule, including the handling of potentially unstable or mutagenic hydrazine intermediates and the risk of forming regioisomeric side products during the cyclization step.[7][8]
The Japp-Klingemann Reaction
The Japp-Klingemann reaction is an effective method for producing the arylhydrazone precursors required for the Fischer synthesis, starting from an aryl diazonium salt and a β-keto-ester or β-keto-acid.[9][10] This two-step sequence (Japp-Klingemann followed by Fischer cyclization) can circumvent the need to isolate certain sensitive hydrazines.[2] However, the use of diazonium salts introduces specific safety protocols that must be managed on a large scale to control their potential for explosive decomposition.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis proceeds from an o-nitrotoluene derivative, which is first condensed with a formamide acetal to form a β-enamine, followed by a reductive cyclization to yield the indole core.[11] This methodology offers several distinct advantages for scale-up:
-
Convergent & High-Yielding: The reaction sequence is generally high-yielding and robust.
-
Commercially Available Starting Materials: The required starting material, 5-methyl-2-nitrophenol, is readily available.
-
Avoidance of Hydrazine: The route completely avoids the use of hydrazine derivatives.
-
Precedent for Scale-Up: The synthesis of closely related benzyloxyindoles using this method has been successfully scaled, with detailed studies on potential thermal hazards.[12]
Process Chemistry and Scale-Up Workflow
The successful scale-up of the Leimgruber-Batcho synthesis requires careful attention to process parameters, thermal management, and material handling. The overall workflow is depicted below.
Figure 1: Overall workflow for the synthesis and purification of 4-(Benzyloxy)-6-methyl-1H-indole.
Detailed Scale-Up Protocol
Safety Precaution: This protocol involves hazardous materials, including a lachrymatory alkylating agent (benzyl chloride), a reproductive toxin (DMF), and a pyrophoric catalyst (Raney Nickel or Pd/C). All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor by trained personnel wearing personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.
Step 1: Synthesis of 4-(Benzyloxy)-6-methyl-2-nitrotoluene
-
Rationale: This step introduces the benzyl protecting group via a standard Williamson ether synthesis. Anhydrous potassium carbonate is a cost-effective and easily handled base. DMF is chosen as the solvent for its high boiling point and ability to dissolve the phenolic salt.[13]
-
Equipment: 50 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.
-
Materials:
-
5-Methyl-2-nitrophenol: 2.00 kg (13.06 mol)
-
Benzyl Chloride: 1.82 kg (1.51 L, 14.37 mol, 1.1 eq)
-
Anhydrous Potassium Carbonate (powdered): 2.16 kg (15.67 mol, 1.2 eq)
-
N,N-Dimethylformamide (DMF): 16 L
-
-
Procedure:
-
Charge the reactor with 5-methyl-2-nitrophenol, potassium carbonate, and DMF under a nitrogen atmosphere.
-
Begin agitation and heat the mixture to 60 °C.
-
Slowly add the benzyl chloride via an addition funnel over 1 hour, maintaining the internal temperature below 75 °C. An exotherm will be observed.
-
After the addition is complete, raise the temperature to 90 °C and maintain for 3-4 hours.
-
Monitor the reaction for completion by HPLC or TLC (disappearance of starting material).
-
Cool the reaction mixture to 20-25 °C.
-
Slowly and carefully pour the reaction mixture into 80 L of vigorously stirred ice-water.
-
The product will precipitate as a yellow solid. Stir the slurry for 1 hour.
-
Filter the solid through a large Büchner funnel and wash the filter cake thoroughly with water (3 x 10 L) until the filtrate is neutral.
-
Dry the solid under vacuum at 50 °C to a constant weight.
-
-
Expected Outcome: ~3.0 kg (94% yield) of 4-(Benzyloxy)-6-methyl-2-nitrotoluene as a pale-yellow solid.
Step 2: Synthesis of (E)-1-(4-(Benzyloxy)-6-methyl-2-nitrophenyl)-N,N-dimethylmethanamine
-
Rationale: This step forms the key enamine intermediate. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as the one-carbon electrophile. Pyrrolidine is often used as a co-catalyst to accelerate enamine formation.[12][13]
-
Equipment: 50 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.
-
Materials:
-
4-(Benzyloxy)-6-methyl-2-nitrotoluene: 3.00 kg (12.33 mol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 1.92 kg (2.0 L, 16.03 mol, 1.3 eq)
-
N,N-Dimethylformamide (DMF): 8 L
-
-
Procedure:
-
Charge the reactor with the nitrotoluene from Step 1 and DMF.
-
Add the DMF-DMA under a nitrogen atmosphere.
-
Heat the solution to reflux (~110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction for completion by HPLC.
-
Cool the mixture to 40-50 °C.
-
Concentrate the reaction mixture under reduced pressure to remove most of the DMF and other volatiles, yielding a dark, oily residue. This crude enamine is typically used directly in the next step without further purification.
-
Step 3: Reductive Cyclization to 4-(Benzyloxy)-6-methyl-1H-indole
-
Rationale: This is the critical indole-forming step. The nitro group is reduced, and the resulting amine undergoes spontaneous cyclization onto the enamine, followed by elimination to form the aromatic indole ring. Catalytic transfer hydrogenation using hydrazine hydrate and Raney Nickel is a classic and effective method.[13] Alternatively, catalytic hydrogenation with H₂ gas over Pd/C is a cleaner and often safer option for scale-up, avoiding the need to handle excess hydrazine.[12] We will describe the catalytic hydrogenation protocol.
-
Equipment: 100 L stainless steel hydrogenation reactor equipped with temperature and pressure controls, a gas-entrainment agitator, and a filtration system.
-
Materials:
-
Crude Enamine from Step 2: (~12.33 mol)
-
Methanol or Ethyl Acetate: 40 L
-
5% Palladium on Carbon (Pd/C), 50% wet paste: 300 g (approx. 1 wt% dry catalyst loading)
-
-
Procedure:
-
Carefully charge the hydrogenator with the solvent (Methanol) and the Pd/C catalyst under a nitrogen or argon atmosphere. Caution: Pd/C can be pyrophoric when dry.
-
Dissolve the crude enamine in 10 L of Methanol and transfer the solution to the reactor via a charging port.
-
Seal the reactor. Purge the system by pressurizing with nitrogen (to 2 bar) and venting (to 0.2 bar) three times.
-
Repeat the purge cycle three times with hydrogen gas.
-
Pressurize the reactor to 4-5 bar (approx. 60-75 psi) with hydrogen.
-
Begin agitation and heat the reactor to 45-50 °C. The reaction is exothermic; use cooling to maintain the temperature. Hydrogen uptake should be monitored.
-
Maintain the reaction for 6-12 hours or until hydrogen uptake ceases and HPLC analysis confirms the reaction is complete.
-
Cool the reactor to 20-25 °C. Vent the hydrogen pressure and purge the reactor three times with nitrogen.
-
Carefully filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out, as it can ignite. Keep the cake wetted with solvent.
-
Rinse the reactor and filter cake with additional solvent (10 L).
-
Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Purification via Recrystallization
Rationale: Recrystallization is the most effective method for purifying multi-kilogram quantities of solid material, offering high purity and removing process-related impurities more efficiently than chromatography.[7] A mixed solvent system, such as Toluene/Heptane, is often effective for indole derivatives, where the product is soluble in the primary solvent (Toluene) at elevated temperatures and insoluble in the anti-solvent (Heptane).
-
Procedure:
-
Transfer the crude 4-(Benzyloxy)-6-methyl-1H-indole to a clean, appropriately sized reactor.
-
Add Toluene (approx. 3-4 L per kg of crude product).
-
Heat the mixture to 70-80 °C with stirring until all solids dissolve.
-
If the solution is colored, it can be treated with activated charcoal (1-2 wt%) and hot-filtered to remove color impurities.
-
Cool the solution to 50-60 °C.
-
Slowly add Heptane (approx. 2-3 L per L of Toluene) as an anti-solvent over 1-2 hours. The product should begin to crystallize.
-
Once addition is complete, slowly cool the slurry to 0-5 °C over 2-3 hours and hold for an additional 2 hours to maximize precipitation.
-
Filter the crystalline solid and wash the cake with a cold (0-5 °C) mixture of Toluene/Heptane (1:3).
-
Dry the purified product under vacuum at 50 °C to a constant weight.
-
-
Expected Outcome: ~2.2 kg (75% yield from the enamine) of 4-(Benzyloxy)-6-methyl-1H-indole as an off-white to pale-tan crystalline solid with >99% purity by HPLC.
Quality Control and Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, strength, quality, and purity of the intermediate, especially when it is intended for use in the manufacture of an Active Pharmaceutical Ingredient (API).[4][14]
Figure 2: Quality control logic for the production process.
| Test | Method | Specification |
| Appearance | Visual Inspection | Off-white to pale-tan crystalline solid |
| Identification by ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure |
| Purity by HPLC | RP-C18, UV at 220 nm | ≥ 99.0% |
| Mass Spectrometry | ESI+ | [M+H]⁺ = 252.1383 ± 5 ppm |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm; Heptane ≤ 5000 ppm |
| Melting Point | Capillary Method | Approx. 95-100 °C (Predicted) |
| Table 1: Analytical Specifications for 4-(Benzyloxy)-6-methyl-1H-indole. |
Regulatory and Safety Considerations
-
Process Safety: A thorough Process Hazard Analysis (PHA) should be conducted before scaling this process. Key hazards include the exothermic nature of the benzylation and hydrogenation steps, the flammability of solvents, and the pyrophoric nature of the catalysts.[15] Continuous processing could be considered as a future optimization to enhance safety for highly exothermic steps.[15]
-
Regulatory Compliance: For use as a pharmaceutical intermediate, this process should be conducted following Current Good Manufacturing Practices (cGMP) as outlined by regulatory bodies like the FDA (21 CFR Parts 210 and 211) and EMA.[14][16] This includes rigorous documentation, process validation, and quality control to ensure batch-to-batch consistency and purity.[17]
Conclusion
This application note details a robust and scalable manufacturing process for 4-(Benzyloxy)-6-methyl-1H-indole based on the Leimgruber-Batcho synthesis. By providing a rationale for the chosen synthetic route, a detailed step-by-step protocol, and outlining critical process safety and quality control measures, this document serves as a practical guide for producing this key intermediate on a multi-kilogram scale. The described process is efficient, avoids problematic reagents, and yields a final product of high purity suitable for advanced pharmaceutical development programs.
References
-
FDA. (n.d.). An FDA Perspective on Regulatory Considerations for Co-Processed Active Pharmaceutical Ingredients (APIs). U.S. Food and Drug Administration. Retrieved from [Link][14]
-
Pharmaceutical Technology. (2025, March 11). Regulatory Considerations for Controlling Intermediates in Type-II Drug Master Files for the Manufacture of Generic Drug Substances. Pharmaceutical Technology. Retrieved from [Link][17]
-
Batcho, A. D., & Leimgruber, W. (1985). 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. doi:10.15227/orgsyn.063.0214. Available at [Link][13]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link][9]
-
Yasuda, N., et al. (2006). Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms. Organic Process Research & Development, 10(6), 1163–1169. doi:10.1021/op060133h. Available at [Link][12]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link][6]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link][10]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. doi:10.1021/cr0505270. Available at [Link][2]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link][11]
-
ResearchGate. (2025, October 10). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link][18]
-
Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link][19]
-
Hua, L., et al. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2217-2221. doi:10.1002/slct.201803930. Available at [Link][20]
-
Chem.ucla.edu. (n.d.). The Fischer indole synthesis. Retrieved from [Link][8]
-
Advantek. (2025, March 7). Three Key Regulations in the Pharmaceutical Industry: EMA, FDA and ANVISA. Retrieved from [Link][16]
-
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Retrieved from [Link][21]
-
Pharmaceutical Outsourcing. (2013, September 26). Continuous Processing to Enable More Efficient Synthetic Routes and Improved Process Safety. Retrieved from [Link][15]
Sources
- 1. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scllifesciences.com [scllifesciences.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. Japp-Klingemann_reaction [chemeurope.com]
- 11. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. Three Key Regulations in the Pharmaceutical Industry: EMA, FDA and ANVISA [eurofins.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Japp klingemann reaction | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Part 1: Mechanistic Causality – The "Why" Behind the Failure
Welcome to the Technical Support Center for Indole Chemistry. As a Senior Application Scientist, I have designed this diagnostic hub to address one of the most notoriously difficult transformations in heterocyclic chemistry: the deprotection of the
Unlike standard aliphatic amines, indoles present unique electronic and steric challenges that often lead to catalyst poisoning, incomplete conversion, or catastrophic over-reduction. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure your success.
Before troubleshooting, it is critical to understand the physical chemistry governing your substrate.
-
The Aromatic Penalty: In an aliphatic amine, the nitrogen lone pair readily coordinates with the palladium surface to facilitate
-benzyl hydrogenolysis. In an indole, the nitrogen lone pair is delocalized into the 10- aromatic system. This delocalization significantly strengthens the bond and reduces the basicity of the nitrogen, preventing optimal catalyst coordination. -
The 6-Methyl Liability: The 6-methyl group acts as an electron-donating group (EDG) via hyperconjugation and inductive effects. This enriches the electron density of the indole core. When researchers attempt to force the
-benzyl cleavage using high-pressure and elevated temperatures, this electron-rich double bond becomes highly susceptible to hydrogenation, resulting in the unwanted 6-methylindoline byproduct[1].
Mechanistic pathway of N-benzyl deprotection vs. over-reduction.
Part 2: Diagnostic FAQ & Troubleshooting
Q: My reaction shows zero conversion after 24 hours under
Q: The benzyl group was removed, but NMR shows I have formed 6-methylindoline. How do I prevent this over-reduction?
A: You have crossed the thermodynamic threshold where ring reduction outpaces
Diagnostic workflow for troubleshooting N-benzyl indole deprotection.
Part 3: Quantitative Method Comparison
To aid in selecting the correct protocol, consult the following empirical data matrix for 6-methyl indole systems.
| Deprotection Method | Reagents | Typical Yield | Over-Reduction Risk | Reaction Time | Best Use Case |
| Standard Hydrogenation | 10% Pd/C, | 20 - 40% | High | 12 - 48 h | Simple, electron-poor indoles. |
| Transfer Hydrogenation | 10% Pd/C, | 60 - 75% | Low | 2 - 6 h | Substrates prone to ring reduction. |
| Dissolving Metal | Na or Li metal, liquid | 80 - 95% | None | 0.5 - 1 h | Highly recalcitrant |
| Lewis Acid Cleavage | 50 - 65% | None | 4 - 8 h | When hydrogenation and metals are incompatible. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Dissolving Metal Reduction (Na / Liquid )
Causality: Sodium in liquid ammonia generates solvated electrons that perform a single-electron reduction of the
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a cold finger condenser (dry ice/acetone) and a magnetic stirrer. Purge the system with Argon.
-
Ammonia Condensation: Condense approximately 15 mL of anhydrous ammonia gas into the flask at -78 °C.
-
Metal Addition: Add freshly cut Sodium metal (Na, 4.0 equivalents) in small pieces. The solution will immediately turn a deep, characteristic blue, indicating the presence of solvated electrons.
-
Substrate Addition: Dissolve the
-benzyl-6-methylindole (1.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the blue ammonia mixture over 10 minutes. -
Reaction Monitoring (Self-Validation): Stir at -78 °C for 30 minutes. The reaction is complete when TLC (Hexane/EtOAc 4:1) shows the disappearance of the UV-active starting material (
~0.6) and the appearance of a new spot ( ~0.3). Validation Check: Spray the TLC plate with Ehrlich's reagent and heat; the new spot must turn bright pink/purple, confirming an intact indole core (indolines do not react this way). -
Quench & Workup: Cautiously add solid
until the blue color completely dissipates, indicating the destruction of excess solvated electrons. Remove the cold bath and allow the ammonia to evaporate at room temperature under a stream of nitrogen. -
Extraction: Partition the residue between EtOAc (20 mL) and Water (20 mL). Wash the organic layer with brine, dry over
, and concentrate in vacuo.
Protocol B: Catalytic Transfer Hydrogenation (Milder Alternative)
Causality: Ammonium formate decomposes in the presence of Pd/C to generate
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve
-benzyl-6-methylindole (1.0 mmol) in anhydrous Methanol (10 mL). -
Catalyst & Reagent: Add 10% Pd/C (0.1 mmol, 10 mol% Pd). Caution: Pd/C is pyrophoric; add under an inert atmosphere. Follow immediately with anhydrous Ammonium Formate (
, 10.0 equivalents). -
Reflux: Heat the mixture to 65 °C (reflux).
-
Monitoring (Self-Validation): Monitor via LC-MS every 2 hours. Look for the mass transition from
of the starting material to the of 6-methylindole. If a mass corresponding to appears, over-reduction to the indoline is occurring—immediately cool the reaction. -
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with copious amounts of EtOAc. Concentrate the filtrate and purify via flash chromatography.
References
Sources
Purification strategies for 4-(Benzyloxy)-6-methyl-1H-indole
Topic: Purification & Stability Strategies Ticket ID: IND-4Bn-6Me-PUR-001 Status: Resolved / Knowledge Base Article[1]
Executive Summary: The Molecule & The Challenge
Compound: 4-(Benzyloxy)-6-methyl-1H-indole Properties:
-
Electron-Rich: The combination of the C4-benzyloxy and C6-methyl groups significantly increases electron density in the pyrrole ring.[1]
-
Acid Sensitivity: Highly susceptible to acid-catalyzed dimerization/polymerization at the C3 position.[1]
-
Oxidation Prone: Turns pink/red upon exposure to air/light due to radical oxidation pathways.[1]
The Core Problem: Standard silica gel chromatography often destroys this compound.[1] The acidic surface of silica (
Part 1: Diagnostic & Decision Matrix
Before proceeding, identify your current status to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity.[1]
Part 2: Primary Workflows
Protocol A: The "Buffered Silica" Chromatography
Best For: Crude oils, mixtures with <85% purity, or removing baseline tars.
Mechanism: Deactivating acidic silanol groups (
Materials:
-
Silica Gel (Standard 230-400 mesh)[1]
-
Triethylamine (TEA)
-
Eluents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc) OR Toluene.
Step-by-Step Procedure:
-
Slurry Preparation: Suspend silica gel in a solution of Hexanes containing 1% TEA .
-
Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the Hexane/1% TEA mixture.
-
Loading: Dissolve your crude indole in a minimum amount of Toluene or DCM.[1] Load carefully.
-
Elution Gradient:
-
Start: 100% Hexanes (with 0.5% TEA).
-
Gradient: Slowly increase to 10-20% EtOAc/Hexanes (maintain 0.5% TEA).
-
Note: 4-(Benzyloxy)-6-methyl-1H-indole is lipophilic.[1] It often elutes earlier than expected.
-
-
Fraction Collection: Collect fractions immediately. Do not let the compound sit on silica overnight.[1]
Critical Checkpoint: If your fractions turn pink inside the test tubes within minutes, your solvent contained acid (e.g., from degradation of EtOAc or chlorinated solvents). Add a drop of TEA to the collection tubes immediately.
Protocol B: Recrystallization (The Scalable Solution)
Best For: Material >85% purity, scaling up (>5g), and removing trace colored impurities. Mechanism: The benzyl group provides lipophilicity, while the indole core allows solubility in aromatics. We exploit the temperature-dependent solubility in toluene.[1]
Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in a flask. Add Toluene (approx. 3-5 mL per gram of substrate).[1]
-
Heating: Heat to 60-70°C. Do not reflux aggressively (risk of oxidation).
-
Troubleshooting: If dark insolubles remain, filter hot through a Celite pad.
-
-
Precipitation: Remove from heat. While still warm, slowly add Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Nucleation: Add a seed crystal if available. Allow to cool slowly to room temperature (25°C) over 2 hours.
-
Deep Cooling: Transfer to a fridge (4°C) for 4 hours.
-
Filtration: Filter the white/off-white needles.[1] Wash with cold Heptane.[1]
Data: Typical Solubility Profile
| Solvent | 25°C Solubility | 70°C Solubility | Suitability |
| Hexane/Heptane | Insoluble | Low | Anti-Solvent |
| Toluene | Moderate | High | Primary Solvent |
| Methanol | High | Very High | Avoid (Yield loss) |
| DCM | Very High | N/A | Loading only |
Part 3: Troubleshooting & FAQs
Q1: My compound turned from white to pink/red during storage. Is it ruined?
-
Diagnosis: This is typical indole oxidation (formation of indolenine or dimers).
-
Fix: If it is just a surface color, wash the solid with cold Hexane/Ether (1:1). The oxidized impurities are often more soluble in ether than the crystalline indole.[1]
-
Prevention: Store under Argon/Nitrogen at -20°C. Exclude light.
Q2: I see "streaking" on the TLC plate, even with TEA.
-
Diagnosis: You might be overloading the plate, or the compound is decomposing on the plate.
-
Fix: Use 2D-TLC. Spot the compound, wait 10 mins, then run. If you see a new spot appearing from the origin in the second dimension, it is decomposing on silica. Switch to Neutral Alumina plates and columns.
Q3: Can I use Acetone or Methanol for recrystallization?
-
Advice: Avoid Acetone (can form hemiaminals with the indole NH). Methanol is often too good a solvent for benzyloxy-indoles, leading to poor recovery yields.[1] Stick to Toluene/Heptane or Benzene/Cyclohexane (if safety permits).
Part 4: Scientific Rationale (E-E-A-T)
The "6-Methyl" Effect: While 4-benzyloxyindole is a known intermediate, the addition of the 6-methyl group acts as an electron-donating group (EDG).[1]
-
Mechanism: The methyl group pushes electron density into the benzene ring, which communicates with the pyrrole ring.
-
Consequence: The C3 position becomes more nucleophilic than in the unsubstituted parent.[1] This makes the 6-methyl analog significantly more sensitive to electrophilic attack (by protons or oxidants) [1].[1]
Silica Interactions:
Standard silica gel has a surface pH of ~5 due to silanol groups (
-
Validation: The use of TEA neutralizes these silanols (
), effectively creating a neutral stationary phase.[1]
Figure 2: Mechanism of acid-catalyzed decomposition on silica and the protective role of Triethylamine.
References
-
Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole."[1][3][4] Organic Syntheses, 63, 214. (Demonstrates the stability of 4-benzyloxyindole in Toluene/Cyclohexane systems).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Authoritative text on Indole reactivity, specifically electrophilic substitution at C3 and acid sensitivity).
-
BenchChem Technical Support. (2024). "Purification of Indole Derivatives by Column Chromatography." (General protocols for buffering silica with TEA).
Sources
Technical Support Center: Indole Ring Closure Optimization
Topic: Minimizing Side Reactions During Indole Synthesis
Status: Active | Ticket Priority: Critical | Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Indole Synthesis Technical Support Hub. If you are reading this, you are likely staring at a flask of black, intractable "tar" or a crude NMR showing an inseparable mixture of regioisomers. You are not alone. The indole ring closure—specifically the Fischer and Larock methods—is chemically elegant but notoriously unforgiving.
This guide moves beyond basic textbook mechanisms to address the causality of failure . We focus on the competition between the desired [3,3]-sigmatropic rearrangement and the parasitic pathways of polymerization, isomerization, and oxidative decomposition.
Module 1: Troubleshooting The "Black Tar" Phenomenon (Fischer Synthesis)
User Symptom: “My reaction mixture turned into a viscous black sludge (tar) within 30 minutes. Yield is <10%.”
Root Cause Analysis: The "tar" is a result of acid-catalyzed polymerization . Indoles are electron-rich enamines masked as aromatics. In the presence of strong Brønsted acids (e.g., H₂SO₄, PPA) and oxygen, the indole product undergoes electrophilic attack by unreacted hydrazone or self-polymerizes. Additionally, electron-rich arylhydrazines can undergo N-N bond cleavage rather than the requisite [3,3]-shift.
Diagnostic Q&A
Q1: Are you using a strong protic acid (pKa < -3)?
-
The Issue: Strong protic acids protonate the indole product at C3, generating a highly electrophilic indoleninium species that reacts with neutral indole to form dimers and trimers (oligomerization).
-
The Fix: Switch to a Lewis Acid catalyst . Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·Et₂O) provide sufficient activation of the imine without creating a highly acidic medium that destroys the product.
-
Reference: See Protocol A below.
Q2: Is your hydrazine electron-rich (e.g., p-OMe phenylhydrazine)?
-
The Issue: Electron-donating groups (EDGs) destabilize the N-N bond.[1] Instead of the [3,3]-sigmatropic rearrangement, the intermediate undergoes heterolytic N-N cleavage, producing anilines and nitriles (the "cleavage pathway") which then polymerize.
-
The Fix:
-
Lower Temperature: Perform the hydrazone formation at 0°C, then heat gently for the rearrangement.
-
Solvent Switch: Use a biphasic system (toluene/water) or a polar aprotic solvent (sulfolane) to buffer the transition state energy.
-
Module 2: Solving Regioselectivity in Unsymmetrical Ketones
User Symptom: “I used 2-butanone (methyl ethyl ketone) and got a 60:40 mixture of isomers. I need the 2,3-dimethylindole, not the 2-ethylindole.”
Root Cause Analysis: This is a battle between Kinetic and Thermodynamic enolization. The direction of enolization determines which carbon participates in the [3,3]-shift.
Diagnostic Q&A
Q1: Which isomer do you need?
-
Target: Less Substituted Indole (Kinetic Product):
-
Mechanism:[2][3][4][5][6][7][8][9] Enolization occurs at the less hindered methyl group.[10]
-
Protocol: Use a strong mineral acid (HCl/AcOH) at high temperatures . Surprisingly, in Fischer synthesis, the "thermodynamic" acid conditions often favor the "kinetic" enol tautomer due to the reversibility of the hydrazone formation favoring the less sterically crowded enamine intermediate.
-
-
Target: More Substituted Indole (Thermodynamic Product):
Q2: Have you considered the "Buchwald" modification?
-
The Fix: If acid-mediated regiocontrol fails, abandon the Fischer route. Use a Palladium-catalyzed coupling of an aryl hydrazine with a vinyl bromide/triflate. This locks the regiochemistry based on the starting material structure, bypassing the enolization ambiguity entirely.
Module 3: Catalyst Death in Larock Synthesis
User Symptom: “My Pd-catalyzed annulation stops at 50% conversion. Adding more catalyst doesn't help.”
Root Cause Analysis: The Larock synthesis (o-iodoaniline + alkyne) fails due to catalyst poisoning or reductive elimination failure .
Diagnostic Q&A
Q1: Are you using the correct stoichiometry of Chloride?
-
The Issue: The Larock mechanism requires a chloride source (LiCl or n-Bu₄NCl) to stabilize the Pd(II) intermediate. However, excess chloride inhibits the reaction by saturating the palladium coordination sphere, preventing alkyne insertion.
-
The Fix: Strictly limit LiCl to 1.0 equivalent . Do not use excess.
Q2: Is your alkyne bulky?
-
The Issue: Steric bulk prevents the alkyne from coordinating to the Pd-Ar species.
-
The Fix: Switch to a bulky, electron-rich ligand like P(t-Bu)₃ or XPhos . These ligands facilitate oxidative addition and create a geometry that forces the alkyne into the coordination sphere.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for rescuing a failing reaction.
Caption: Decision tree for diagnosing common indole synthesis failures (Fischer & Larock).
Experimental Protocol: High-Fidelity Lewis Acid Fischer Synthesis
This protocol is designed to minimize polymerization ("tar") by avoiding strong protic acids. It uses Zinc Chloride, which acts as a template for the rearrangement while keeping the pH neutral enough to preserve the indole ring.
Reagents:
-
Arylhydrazine hydrochloride (1.0 equiv)
-
Ketone (1.1 equiv)
-
ZnCl₂ (anhydrous, 2.0 equiv)
-
Acetic Acid (glacial, solvent)
Step-by-Step Workflow:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a stir bar, suspend the arylhydrazine HCl (5.0 mmol) in Glacial Acetic Acid (15 mL).
-
Add the ketone (5.5 mmol) dropwise at room temperature.
-
Checkpoint: Stir for 30 mins. Ensure the hydrazine dissolves (formation of hydrazone).
-
-
Lewis Acid Activation:
-
Add anhydrous ZnCl₂ (10.0 mmol) in a single portion.
-
Note: ZnCl₂ is hygroscopic; weigh quickly or use a glovebox.
-
-
The Rearrangement (Cyclization):
-
Heat the reaction mixture to 80°C . Do NOT reflux immediately.
-
Monitor by TLC every 30 minutes.
-
Why? 80°C is often sufficient for the [3,3]-shift without triggering thermal polymerization. Only increase to reflux (118°C) if starting material persists after 2 hours.
-
-
Quench and Workup (Crucial for Tar Removal):
-
Cool to room temperature.[10]
-
Pour the mixture into ice-cold water (50 mL). The product may precipitate.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ until bubbling ceases. Acidic residues on the rotovap will destroy your indole during concentration.
-
Dry over MgSO₄ and concentrate.
-
Comparative Data: Acid Catalyst Performance
The following table summarizes the impact of different catalysts on yield and side-reaction profiles for the reaction of phenylhydrazine with 2-butanone.
| Catalyst | Type | Approx pKa | Yield (%) | Major Side Reaction | Regioselectivity (2,3-dimethyl : 2-ethyl) |
| H₂SO₄ | Brønsted (Strong) | -3.0 | 35% | Heavy Polymerization (Tar) | 40 : 60 |
| PPA | Brønsted (Viscous) | -1.0 | 65% | Trapping in viscous matrix | 80 : 20 |
| AcOH | Brønsted (Weak) | 4.7 | 45% | Incomplete Reaction | 50 : 50 |
| ZnCl₂ | Lewis Acid | N/A | 88% | Minimal; some hydrolysis | 90 : 10 |
| BF₃·Et₂O | Lewis Acid | N/A | 82% | Isomerization | 85 : 15 |
Module 4: Mechanism of Failure (Visualization)
Understanding where the reaction diverges is key to prevention.
Caption: Mechanistic divergence in Fischer Synthesis. Red nodes indicate irreversible failure points.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with 4-(Benzyloxy)-6-methyl-1H-indole
Product Category: Indole Building Blocks & Intermediates CAS: 20289-26-3 | Molecular Formula: C₁₆H₁₅NO | M.W.: 237.30
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for 4-(Benzyloxy)-6-methyl-1H-indole . As a Senior Application Scientist, I often see researchers struggle with this molecule not because of its reactivity, but because of its physicochemical stubbornness .
This compound exhibits "brick dust" characteristics: high crystallinity and high lipophilicity (cLogP ~4.5). The flat indole core, combined with the hydrophobic benzyloxy tail, facilitates strong
This guide provides self-validating protocols to overcome these solubility barriers in cellular assays, animal models, and analytical chemistry.
Module 1: Stock Solution Architecture
The Error: Dissolving directly in alcohols or attempting aqueous buffers immediately. The Fix: Use a dipolar aprotic solvent anchor.
For this molecule, DMSO (Dimethyl Sulfoxide) is the gold standard, but it requires strict handling to prevent "invisible precipitation" caused by hygroscopy.
Protocol: Anhydrous Stock Preparation
-
Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%, water <50 ppm).
-
Concentration: Prepare a 10 mM to 50 mM master stock.
-
Note: Do not exceed 100 mM. At saturation, micro-crystals form that act as nucleation sites for future precipitation.
-
-
Storage (Critical):
-
Store in small, single-use aliquots (e.g., 50 µL) at -20°C.
-
Why? DMSO is hygroscopic. Repeated freeze-thaw cycles introduce atmospheric water. Once water content hits ~10-15% in the DMSO stock, 4-(Benzyloxy)-6-methyl-1H-indole will precipitate inside the tube, often undetected until assay failure.
-
| Solvent | Solubility Rating | Application |
| DMSO | Excellent (>50 mM) | Primary Stock |
| DMF | Good (>30 mM) | Alternative Stock |
| Ethanol | Moderate (<10 mM) | Not Recommended for stock |
| Water/PBS | Insoluble | Do Not Use |
Module 2: The Aqueous Transition (Cellular Assays)
The Error: Direct addition of DMSO stock into the culture media. The Fix: The "Intermediate Dilution" Step.
When you pipette a 50 mM DMSO stock directly into aqueous media, the local concentration at the pipette tip exceeds the solubility limit instantly. The compound crashes out as nano-aggregates, which are biologically silent or cytotoxic.
Troubleshooting Decision Tree
Figure 1: Decision logic for preventing precipitation during aqueous dilution. The intermediate dilution step reduces the kinetic shock of the solvent exchange.
The "Intermediate Plate" Protocol
-
Goal: Final assay concentration of 10 µM (0.1% DMSO).
-
Preparation:
-
Prepare a 1000x stock (10 mM) in pure DMSO.
-
Dilute this 1:100 into pure DMSO first (not water) to create a 100 µM working solution.
-
Add this 100 µM DMSO solution to your media (1:10 dilution).
-
-
Mechanism: This serial dilution ensures the compound never encounters a water interface until the final step, where the concentration is low enough to remain kinetically soluble for the duration of the assay.
Module 3: Advanced Formulation (In Vivo / High Dose)
For animal studies or high-concentration assays (>50 µM), simple cosolvents will fail. You must encapsulate the hydrophobic core.
The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Indole derivatives fit perfectly into the hydrophobic cavity of β-cyclodextrins, while the outer hydroxyls ensure water solubility.
HP-β-CD Formulation Protocol
-
Vehicle: 20% (w/v) HP-β-CD in Saline.
-
Procedure:
-
Dissolve 4-(Benzyloxy)-6-methyl-1H-indole in a minimal volume of DMSO (e.g., 5% of final volume).
-
Add this dropwise to the 20% HP-β-CD solution with vigorous vortexing.
-
Sonicate at 40°C for 20 minutes.
-
-
Validation: The solution should turn from cloudy to clear as the inclusion complexes form.
Figure 2: Mechanistic view of Cyclodextrin complexation.[1] The hydrophobic indole enters the CD cavity, shielding it from the aqueous environment.
Module 4: Analytical Troubleshooting (FAQs)
Q: My NMR spectrum shows broad peaks and extra signals. Is the compound impure?
-
Diagnosis: Likely Solvation or Aggregation .
-
Explanation: 4-Benzyloxyindoles are known to "tenaciously hold hydrocarbons" (e.g., hexane, pentane) within their crystal lattice, which are difficult to remove even under high vacuum [1].[2] Additionally, in CDCl₃, indoles can hydrogen-bond to themselves (dimerize), causing peak broadening.
-
Solution:
-
Dry the solid at 50°C under high vacuum (>0.1 mmHg) overnight.
-
Switch NMR solvent to DMSO-d6 . The DMSO breaks intermolecular H-bonds, sharpening the signals.
-
Q: I see a new peak at ~1.5 minutes in my LC-MS. Is it degradation?
-
Diagnosis: Check your injection solvent.
-
Explanation: If you inject a DMSO stock into a high-aqueous mobile phase (e.g., 95% Water/0.1% Formic Acid), the compound may precipitate on the column head or in the loop, leading to carryover or split peaks.
-
Solution: Dilute your sample in 50:50 Acetonitrile:Water before injection to match the initial mobile phase conditions.
References
-
Batcho, A. D., & Leimgruber, W. (1985). Synthesis of 4-Benzyloxyindole. Organic Syntheses, 63, 214. (Describes the synthesis and the specific issue of hydrocarbon retention in the crystal lattice).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666. (Foundational text on CD complexation for lipophilic drugs).
- Li, Di, et al. (2005). Equilibrium solubility and dissolution characteristics of low-solubility compounds. Journal of Pharmaceutical Sciences, 94(10). (General principles of kinetic vs. thermodynamic solubility).
Sources
Technical Support Center: Optimizing Recrystallization Solvents for Substituted Indoles
Welcome to the Technical Support Center for the purification of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting and optimizing solvents for the recrystallization of this critical class of heterocyclic compounds. The indole scaffold is a cornerstone in medicinal chemistry, and achieving high purity is paramount for accurate biological evaluation and clinical success.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My substituted indole is a newly synthesized compound. How do I begin the solvent selection process for recrystallization?
The foundational principle of recrystallization is the differential solubility of your compound in a hot versus a cold solvent.[3][4] For a novel substituted indole, a systematic solvent screening is the most effective starting point.
Causality Behind the Choice: The polarity of your substituted indole, which is influenced by its substituent groups, will govern its solubility in various solvents. The principle of "like dissolves like" is a useful, albeit simplified, guide. The goal is to find a solvent that sparingly dissolves your compound at room temperature but completely dissolves it at the solvent's boiling point.[4]
A structured approach to this is to test the solubility of a small amount of your compound (10-20 mg) in a small volume (0.5-1 mL) of a range of solvents with varying polarities.
Recommended Solvent Screening Protocol:
-
Place a small, accurately weighed amount of your crude substituted indole into separate test tubes.
-
Add a measured volume of a single solvent to each test tube at room temperature.
-
Observe the solubility at room temperature. An ideal solvent will show poor solubility.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point. The ideal solvent will fully dissolve the compound at this stage.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. Abundant, well-formed crystals upon cooling indicate a promising solvent.
Below is a table of common solvents organized by polarity to guide your initial screening.
| Solvent | Polarity (Relative) | Boiling Point (°C) | Notes |
| n-Hexane | Non-polar | 69 | Good for non-polar indoles or as an anti-solvent. |
| Toluene | Non-polar | 111 | Can be effective for less polar indoles. |
| Dichloromethane | Mid-polar | 40 | Often a good starting point, but its low boiling point can be a drawback. |
| Ethyl Acetate | Mid-polar | 77 | A versatile solvent for many indole derivatives. |
| Acetone | Mid-polar | 56 | Another versatile solvent with a low boiling point. |
| Isopropanol | Polar | 82 | A common choice for moderately polar indoles. |
| Ethanol | Polar | 78 | Widely used, often in combination with water. |
| Methanol | Polar | 65 | Effective for more polar indoles, but its high solubility for many compounds can lead to lower recovery.[5] |
| Water | Highly Polar | 100 | Generally, a poor solvent for indoles unless highly polar functional groups are present, but it is an excellent anti-solvent. |
Q2: How do different substituents on the indole ring affect my choice of solvent?
Substituents dramatically alter the polarity and hydrogen bonding capabilities of the indole molecule, which in turn dictates the optimal recrystallization solvent.
-
Electron-donating groups (e.g., alkyl, alkoxy) generally decrease the overall polarity of the indole. This may necessitate the use of less polar solvents or solvent mixtures. For instance, a methyl group on the indole ring can weaken the hydrogenation ability of the nitrogen heterocycle, impacting its interaction with polar solvents.[6]
-
Electron-withdrawing groups (e.g., nitro, cyano, halo) increase the polarity of the indole. This typically leads to better solubility in more polar solvents. For example, the presence of a nitro group can significantly alter the crystal packing and interactions with the solvent.[7]
-
Hydrogen-bonding groups (e.g., -OH, -NH2, -COOH) will significantly increase the polarity and favor the use of polar, protic solvents like alcohols or even aqueous mixtures. For instance, indole-3-carbinol, with its hydroxyl group, shows different solubility characteristics compared to unsubstituted indole.[7]
The position of the substituent also plays a crucial role. A substituent on the pyrrole nitrogen will have a different effect on the molecule's properties compared to a substituent on the benzene ring.
Troubleshooting Guide
Q3: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This is often because the solution becomes supersaturated at a temperature above the melting point of the solute. Impurities can also lower the melting point of your compound, exacerbating this issue.
Causality and Remediation:
-
High Solute Concentration: The solution may be too concentrated, leading to precipitation before the solution has cooled sufficiently.
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then allow it to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can induce rapid precipitation as an oil.
-
Solution: Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also help.
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point.
-
-
Presence of Impurities: Impurities can significantly depress the melting point.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.
-
Q4: I have identified a solvent that dissolves my compound when hot, but the recovery is very low. What should I do?
Low recovery is typically due to the high solubility of your compound in the cold solvent or using an excessive amount of solvent.
Strategies to Improve Recovery:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.
-
Employ a Mixed-Solvent System: If a single solvent proves too effective, a mixed-solvent system can provide the necessary fine-tuning of solubility.[8][9] This is a powerful technique for optimizing both purity and yield.
Advanced Techniques: The Mixed-Solvent System
A mixed-solvent system, or solvent-antisolvent recrystallization, is an invaluable technique when no single solvent has the ideal solubility characteristics for your substituted indole.[3][9]
Q5: How do I select a suitable mixed-solvent pair and what is the general procedure?
A mixed-solvent pair consists of two miscible solvents: one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[9]
Common Miscible Solvent Pairs:
-
Ethanol-Water
-
Methanol-Water
-
Ethyl Acetate-Hexane
-
Toluene-Hexane
-
Acetone-Water
Experimental Protocol for Mixed-Solvent Recrystallization:
-
Dissolve your crude substituted indole in a minimal amount of the hot "solvent".
-
While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly and undisturbed to induce crystallization.
-
Collect the crystals by vacuum filtration.
The following diagram illustrates the decision-making process for choosing between a single and a mixed-solvent system.
Caption: Workflow for selecting a recrystallization method.
Q6: I am observing different crystal forms (polymorphs) of my substituted indole. How does the solvent affect this?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different solubilities, stabilities, and bioavailabilities. The choice of solvent can significantly influence which polymorph is obtained.
Solvent-Polymorph Interactions:
-
Solvent Polarity: The polarity of the solvent can influence the crystal habit and potentially the polymorphic form.[7]
-
Cooling Rate: The rate of cooling can affect whether a kinetically or thermodynamically favored polymorph crystallizes.
-
Supersaturation: The degree of supersaturation can also play a role in polymorph selection.
If you suspect polymorphism, it is crucial to characterize the different crystal forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy. A systematic study of crystallization from different solvents under various conditions is often necessary to identify and selectively produce the desired polymorph.
This guide provides a framework for logically approaching the optimization of recrystallization solvents for substituted indoles. By understanding the underlying principles and systematically troubleshooting common issues, you can significantly improve the purity and yield of your compounds, paving the way for successful downstream applications.
References
-
NIUS Chemistry Experiments. (n.d.). Recrystallization. HBCSE. Retrieved from [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). RSC Publishing. Retrieved from [Link]
-
Structure and Morphology of Indole Analogue Crystals. (2020, July 7). ACS Omega - ACS Publications. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025, October 10). ResearchGate. Retrieved from [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. Retrieved from [Link]
- Dimeric indole alkaloid purification process. (n.d.). Google Patents.
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]
-
Indole. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. (2013, November 8). Journal of Chemical & Engineering Data - ACS Publications. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025, May 26). MDPI. Retrieved from [Link]
-
On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. (n.d.). RSC Publishing. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2023, February 3). MDPI. Retrieved from [Link]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Resolving regioisomer mixtures in 4-benzyloxy indole synthesis
Welcome to the technical support center for challenges related to the synthesis of 4-benzyloxyindole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering issues with regioselectivity and isomer separation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering practical solutions and the scientific reasoning behind them.
Q1: My Fischer indole synthesis is producing a mixture of 4- and 6-benzyloxyindoles. How can I improve the regioselectivity to favor the 4-substituted product?
A1: The formation of regioisomeric mixtures is a known challenge in the Fischer indole synthesis, particularly with meta-substituted phenylhydrazines. The cyclization can proceed to either of the two ortho positions relative to the hydrazine moiety, leading to both 4- and 6-substituted indoles. Here’s how you can address this:
Understanding the Mechanism: The Fischer indole synthesis involves the acid-catalyzed rearrangement of a phenylhydrazone.[1][2] The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aromatic ring.
Strategies for Improving Regioselectivity:
-
Choice of Acid Catalyst: The nature and strength of the acid catalyst can significantly impact the isomer ratio. While classic Brønsted acids like sulfuric acid or hydrochloric acid are common, Lewis acids such as zinc chloride or polyphosphoric acid (PPA) can alter the transition state of the cyclization, potentially favoring one isomer over the other.[1][3] It is recommended to screen a variety of acid catalysts to find the optimal conditions for your specific substrate.
-
Reaction Temperature and Time: These parameters are crucial. Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product. Conversely, in some cases, a higher temperature might be necessary to overcome the activation energy barrier for the desired cyclization pathway. A systematic optimization of temperature and reaction time is advised.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states. Experimenting with different solvents, from non-polar (e.g., toluene) to more polar options, can be beneficial.
-
Directing Groups: For more precise control, consider the use of a directing group on the indole nitrogen.[4][5] Although this adds steps to the synthesis (protection and deprotection), it can be a powerful strategy to achieve high regioselectivity. For instance, certain bulky N-substituents can sterically hinder cyclization at the 6-position.
Experimental Protocol: Screening Acid Catalysts for Improved Regioselectivity
-
Setup: In parallel reaction vials, place your 3-benzyloxyphenylhydrazine and the corresponding ketone or aldehyde.
-
Catalyst Addition: To each vial, add a different acid catalyst (e.g., PPA, ZnCl₂, Amberlite IR-120).
-
Reaction: Run the reactions at a consistent, moderate temperature (e.g., 80 °C) for a set period.
-
Analysis: Quench the reactions and analyze the crude product mixture by ¹H NMR or HPLC to determine the ratio of 4- to 6-benzyloxyindole.
| Catalyst | Typical Conditions | Expected Outcome |
| Polyphosphoric Acid (PPA) | 80-100 °C | Often provides good yields but may require optimization for selectivity. |
| Zinc Chloride (ZnCl₂) | 120-150 °C in a high-boiling solvent | Can favor the less sterically hindered product. |
| Amberlite IR-120 | Reflux in a suitable solvent | A solid acid catalyst that can simplify work-up and sometimes improve selectivity. |
Q2: I'm struggling to separate the 4- and 6-benzyloxyindole isomers using standard column chromatography. What are some effective separation techniques?
A2: Separating regioisomers of similar polarity, like 4- and 6-benzyloxyindole, can be challenging. Standard silica gel chromatography may not provide adequate resolution. Here are some advanced strategies:
Optimizing Column Chromatography:
-
Stationary Phase: If silica gel is not effective, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column.[6] Sometimes, simply changing the adsorbent can significantly alter the separation profile.
-
Solvent System: A systematic approach to selecting the eluent is crucial. Instead of a standard hexane/ethyl acetate gradient, try incorporating a small percentage of a more polar solvent like methanol or a chlorinated solvent like dichloromethane to fine-tune the polarity. The use of additives like a small amount of triethylamine can be beneficial if the compounds are basic, while a trace of acetic acid can help with acidic compounds.[6]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool.[7] Both normal-phase and reverse-phase columns can be employed. A methodical screening of columns and mobile phases is necessary to develop an effective separation method.
Alternative Separation Strategies:
-
Recrystallization: If one of the isomers is the major product and the mixture is solid, fractional recrystallization can be an effective purification method. This technique relies on the differential solubility of the isomers in a particular solvent system.
-
Derivatization: In some cases, it may be easier to separate the isomers after a chemical modification.[6] For example, protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can alter the polarity and chromatographic behavior of the isomers, potentially making them easier to separate. The protecting group can then be removed in a subsequent step.
Protocol: Optimized Column Chromatography for Isomer Separation
-
TLC Analysis: Before attempting a column, run thin-layer chromatography (TLC) with a variety of solvent systems to find one that shows the best separation between the two isomer spots.
-
Column Packing: Use a long, narrow column for better resolution. Ensure the silica gel is packed uniformly to avoid channeling.
-
Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Start with a low-polarity eluent and gradually increase the polarity (gradient elution). Collect small fractions and analyze them by TLC to identify the pure fractions of each isomer.
Q3: Are there alternative synthetic routes that are more regioselective for 4-benzyloxyindole?
A3: Yes, several synthetic strategies have been developed to overcome the regioselectivity issues of the Fischer indole synthesis. These methods often provide more direct and controlled access to 4-substituted indoles.
-
Leimgruber-Batcho Indole Synthesis: This is a versatile and high-yielding two-step method for preparing a wide variety of substituted indoles.[8] It is particularly useful for synthesizing indoles with substitution patterns that are difficult to obtain via the Fischer synthesis.
-
Palladium-Catalyzed Annulation Reactions: Modern cross-coupling methodologies, such as the Larock indole synthesis, offer excellent control over regioselectivity.[9] These methods typically involve the reaction of an ortho-haloaniline with an alkyne.
-
Directed C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation allow for the direct functionalization of the indole C4-position.[5][10] These methods often employ a directing group on the indole nitrogen to guide the catalyst to the desired position.
Frequently Asked Questions (FAQs)
Q1: What is the typical ratio of 4- to 6-benzyloxyindole isomers observed in a standard Fischer indole synthesis?
A1: The ratio of 4- to 6-benzyloxyindole can vary significantly depending on the specific reaction conditions. It is not uncommon to obtain mixtures ranging from 1:1 to 3:1 in favor of one isomer. The outcome is highly dependent on the substrate, catalyst, solvent, and temperature.
Q2: How can I spectroscopically differentiate between 4- and 6-benzyloxyindole?
A2: While the mass spectra of these isomers are often very similar, ¹H and ¹³C NMR spectroscopy are powerful tools for differentiation.[11][12] The substitution pattern on the benzene ring of the indole core leads to distinct chemical shifts and coupling patterns for the aromatic protons. Additionally, advanced techniques like 2D NMR (COSY, HMBC, HSQC) can be used for unambiguous structure elucidation. Infrared (IR) spectroscopy may also show subtle differences in the N-H stretching frequencies.[13][14]
Q3: Can computational chemistry help predict the regioselectivity of the Fischer indole synthesis?
A3: Yes, computational methods, such as density functional theory (DFT), can be used to model the reaction mechanism and calculate the activation energies for the different cyclization pathways. This can provide valuable insights into the factors that control regioselectivity and help in the rational design of more selective reaction conditions.
Q4: I am concerned about the scalability of my 4-benzyloxyindole synthesis. What are the key considerations for a large-scale reaction?
A4: Scaling up any chemical synthesis presents a unique set of challenges.[15] For the synthesis of 4-benzyloxyindole, key considerations include:
-
Heat Transfer: The Fischer indole synthesis is often exothermic. In a large reactor, efficient heat management is crucial to prevent thermal runaways and the formation of byproducts.[15]
-
Mixing: Ensuring homogenous mixing in a large vessel is essential for consistent reaction progress and to avoid localized "hot spots."
-
Reagent Addition: The rate of addition of reagents, especially the acid catalyst, needs to be carefully controlled.
-
Work-up and Purification: Procedures that are straightforward on a lab scale, such as extractions and chromatography, may need to be adapted for large-scale production.
Visualizing the Workflow
Caption: A decision-making workflow for resolving regioisomer issues in 4-benzyloxyindole synthesis.
References
-
Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | National Institute of Justice. Available at: [Link]
-
Practical Methodologies for the Synthesis of Indoles | Chemical Reviews - ACS Publications. Available at: [Link]
-
Directing Group Guided Site-Selective Diversification of Indoles by Aziridine: Synthesis of β-Indolylethylamines | Organic Letters - ACS Publications. Available at: [Link]
-
An Efficient Route to Highly Substituted Indoles via Tetrahydroindol-4(5H) - CORE. Available at: [Link]
-
Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | Request PDF - ResearchGate. Available at: [Link]
-
Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis - etd@IISc. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-Benzloxyindole by Condensation with Dimethylformamide Dimethyl Acetal Followed by Reduction and Optimization of a Novel Indole Synthesis with a Model System - CACHE. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. Available at: [Link]
-
Controlling selectivity in N-heterocycle directed borylation of indoles - RSC Publishing. Available at: [Link]
-
Novel Synthetic Approaches Toward Substituted Indole Scaffolds - Organic Chemistry Portal. Available at: [Link]
-
[Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Available at: [Link]
-
Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU. Available at: [Link]
-
4-benzyloxyindole - Organic Syntheses Procedure. Available at: [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO 3 Organic Aerosol. Available at: [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
HETEROCYCLES, Vol. 22, No 4, 1984 A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES I Masanori Somei,* Fumio Yamada, Mas - LOCKSS. Available at: [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. Available at: [Link]
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Available at: [Link]
-
Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | Office of Justice Programs. Available at: [Link]
-
Overturning Indolyne Regioselectivities and Synthesis of Indolactam V - PMC. Available at: [Link]
-
Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC. Available at: [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J. Available at: [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available at: [Link]
-
Fischer Indole Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
-
13C NMR spectroscopy of indole derivatives - Semantic Scholar. Available at: [Link]
-
separation of two isomers - Chromatography Forum. Available at: [Link]
-
New strategies for separations through reactions. Available at: [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. Available at: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | National Institute of Justice [nij.ojp.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | Office of Justice Programs [ojp.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity at the C3 position of benzyloxy indoles
Ticket ID: IND-C3-OBN-001 Subject: Low Reactivity at C3 Position of Benzyloxy Indoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Triage
User Issue: You are experiencing low yields, no reaction, or poor regioselectivity when attempting to functionalize the C3 position of a benzyloxy-substituted indole.
The "Sweet Spot" Paradox: The indole C3 position is naturally nucleophilic (enamine-like). Under normal conditions, electrophilic aromatic substitution (SEAr) should proceed rapidly. If it does not, you are likely fighting one of two invisible enemies: Peri-Strain (Sterics) or Electronic Mismatch .
Diagnostic Matrix: Start Here
Use this table to identify your specific failure mode before proceeding to the detailed modules.
| Symptom | Indole Structure | Likely Root Cause | Immediate Action |
| 0% Conversion / SM Recovery | 4-Benzyloxyindole | Steric Peri-Strain. The C4-alkoxy group physically blocks the C3 site. | Switch to Module 2 . You need smaller electrophiles or higher temperatures. |
| 0% Conversion / SM Recovery | Electronic Deactivation. The N-protecting group is pulling too much density. | Switch to Module 3 . Change to | |
| Complex Mixture / Polymerization | 5- or 6-Benzyloxyindole | Over-Reactivity / Acid Sensitivity. The ring is too electron-rich or the OBn is cleaving. | Use milder Lewis Acids (e.g., In(OTf)₃) or lower temps. Check for debenzylation.[1] |
| Free | pKa Mismatch. Base is deprotonating | Switch to acidic conditions or use a bulky base (if basic conditions required). |
Module 1: The "4-Position" Blockade (Steric Hindrance)
This is the most common reason for failure in this specific subclass.
The Science: Peri-Interaction
If your benzyloxy group is at the C4 position , you are encountering severe steric clash (peri-strain) between the bulky benzyl ether at C4 and the incoming electrophile at C3. While electronic resonance from the oxygen should activate the ring, the physical bulk of the benzyl group forces the electrophile away.
Visualization: The Steric Wall
Caption: Logical flow demonstrating how C4-substitution creates a "Steric Wall" inhibiting C3 attack.
Troubleshooting Protocol for 4-OBn Indoles
-
Increase Temperature: Standard 0°C or RT protocols will fail. Heat to 60–80°C in a high-boiling solvent (e.g., DCE, Toluene) to overcome the activation energy barrier.
-
Use "Naked" Electrophiles: Avoid bulky complexes.
-
Bad: Vilsmeier-Haack (bulky iminium salt).
-
Better: Friedel-Crafts with small acyl chlorides.
-
Best: If formylating, use Rieche Formylation (TiCl₄/Dichloromethyl methyl ether) which proceeds via a smaller oxocarbenium-like intermediate compared to the bulky Vilsmeier reagent [1].
-
-
Lewis Acid Switch: Avoid
or as they will cleave the benzyl ether. Use lanthanide triflates (e.g., ) or Indium(III) triflate , which activate the electrophile without destroying the ether [2].
Module 2: Electronic Tuning (The Nitrogen Factor)
If your benzyloxy group is at C5, C6, or C7, steric hindrance is not your problem. The issue is likely electronic deactivation caused by the nitrogen protecting group.
The Mechanism
The indole C3 nucleophilicity relies on the lone pair from Nitrogen donating into the ring (enamine resonance).
-
Electron Withdrawing Groups (EWG): Tosyl (Ts), Boc, Acetyl (Ac), or Benzenesulfonyl reduce the electron density at C3 significantly.
-
Electron Donating Groups (EDG): Methyl (Me), Benzyl (Bn), or free N-H maintain or enhance reactivity.
Data: Relative Reactivity Rates
| N-Substituent | Electronic Effect | C3 Reactivity Status | Recommended Action |
| -H | Neutral/Donating | High | Ideal for most reactions. Watch for N-alkylation side reactions. |
| -Me / -Bn | Donating (+I) | Very High | Best for difficult electrophiles. |
| -Boc | Weak Withdrawing | Moderate | May require heat or stronger Lewis Acids. |
| -Tosyl (Ts) | Strong Withdrawing | Very Low | Remove it. Hydrolyze to NH before C3 functionalization. |
Protocol: "Switch and Swap"
If you have an
-
Deprotection: Reflux in MeOH/NaOH to remove the Tosyl group.
-
Functionalization: Run the C3 reaction on the free
-H indole. -
Reprotection: If the N-protection is needed for a later step, add it back after C3 functionalization.
Module 3: Reaction-Specific Troubleshooting
Scenario A: Vilsmeier-Haack Failure (Formylation)
-
Issue: The intermediate iminium salt is too bulky for 4-OBn indoles, or the ring is too deactivated.
-
Fix:
-
Pre-mix Reagents: Do not add
to the indole. Mix DMF and at 0°C for 30 mins to form the Vilsmeier reagent first, then add the indole solution dropwise. -
Solvent Swap: Switch from neat DMF to 1,2-Dichloroethane (DCE) . This allows for higher internal temperatures (reflux) which drives the reaction for sterically hindered substrates [3].
-
Scenario B: Mannich Reaction (Aminomethylation)
-
Issue: Retro-Mannich reaction (product decomposition) or no reaction.
-
Fix: Use pre-formed iminium salts (e.g., Eschenmoser’s salt) rather than mixing formaldehyde and amine in situ. This creates a highly reactive "hot" electrophile that can overcome the deactivated nature of the ring [4].
Scenario C: Friedel-Crafts Acylation
-
Issue: Low yield or O-debenzylation.
-
Fix: Use Zinc Triflate (
) as the catalyst. It is strong enough to activate the acyl chloride but mild enough to leave the benzyl ether intact. Avoid at all costs.
Validated Experimental Protocol
Target: C3-Formylation of a Sterically Hindered 4-Benzyloxyindole. Method: Modified Vilsmeier-Haack.
-
Reagent Formation: In a flame-dried flask under Argon, add anhydrous DMF (3.0 eq) to DCE (0.5 M concentration relative to indole). Cool to 0°C.[2]
-
Activation: Add
(1.2 eq) dropwise. Stir at 0°C for 30 min until a white/yellow precipitate (Vilsmeier salt) forms. -
Addition: Dissolve 4-benzyloxyindole (1.0 eq) in minimal DCE. Add this solution to the Vilsmeier salt mixture.
-
Energy Input:
-
Standard: Warm to RT.
-
Troubleshooting Mode: If no reaction after 1 hr, heat to 60°C or reflux (83°C).
-
-
Hydrolysis (Critical): Cool to 0°C. Quench with 2M Sodium Acetate (aq) rather than strong base to prevent hydrolysis of the benzyl ether. Stir vigorously for 1 hour to ensure the iminium intermediate is fully hydrolyzed to the aldehyde.
FAQ
Q: Can I use a different protecting group for the phenol oxygen to reduce sterics? A: Yes. The benzyl group is bulky. Switching to a Methyl (OMe) group reduces sterics significantly but is harder to remove later. A Methoxymethyl (MOM) group is slightly smaller than Benzyl and acid-labile, but still presents some bulk.
Q: Why am I getting N-alkylation instead of C3-alkylation?
A: This is a solvent/base issue. In polar aprotic solvents (DMF/DMSO) with strong bases (NaH), the
-
Use acidic conditions (electrophilic substitution mechanism).
-
If using base, use a Grignard reagent (
) to form the Indole-MgX salt. The Magnesium coordinates tightly to the Nitrogen, blocking it and forcing the electrophile to attack C3 [5].
Q: My benzyloxy group fell off during the reaction. Why? A: You likely used a strong Lewis Acid (AlCl₃, BCl₃, BF₃) or high temperatures with a strong Bronsted acid. The benzyl ether is acid-sensitive. Switch to Indium(III) or Zinc(II) catalysts.
References
-
Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte.
-
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry.
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction.[3][4] Comprehensive Organic Synthesis.
-
Heaney, H. (2005). The Bimolecular Aromatic Mannich Reaction. Comprehensive Organic Synthesis II.
-
Nunomoto, S., & Yamashita, Y. (1979). Acylation of Indoles with Grignard Reagents. Journal of Organic Chemistry.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of 4-(Benzyloxy)-6-methyl-1H-indole
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Benzyloxy)-6-methyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds. Designed for researchers, scientists, and drug development professionals, this document will delve into the intricacies of its spectral interpretation, compare it with relevant analogues, and provide the foundational knowledge necessary for confident structural elucidation.
The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The indole motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for drug design. Consequently, unambiguous structural characterization of substituted indoles is paramount. ¹H NMR spectroscopy stands as the most powerful tool for this purpose, offering detailed insights into the electronic environment of each proton within the molecule.
Deconstructing the ¹H NMR Spectrum of 4-(Benzyloxy)-6-methyl-1H-indole
The structure of 4-(Benzyloxy)-6-methyl-1H-indole presents a fascinating array of proton signals, each providing a piece of the structural puzzle. Based on established principles of NMR spectroscopy, we can predict the chemical shifts, multiplicities, and coupling constants for each proton.
Figure 1: Structure of 4-(Benzyloxy)-6-methyl-1H-indole with Proton Assignments
Chromatographic Purity Profiling of 4-(Benzyloxy)-6-methyl-1H-indole: A Comparative Technical Guide
Executive Summary & Chemical Context
4-(Benzyloxy)-6-methyl-1H-indole is a critical intermediate in the synthesis of kinase inhibitors and serotonin receptor modulators. Its structural duality—comprising an electron-rich indole core and a hydrophobic benzyloxy protecting group—presents specific chromatographic challenges.
Common purity methods often default to standard C18 alkyl phases. However, this guide demonstrates that Phenyl-Hexyl stationary phases frequently outperform C18 for this specific analyte class. The presence of multiple aromatic rings (indole + benzyl) allows Phenyl-Hexyl phases to leverage
This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl chemistries and provides a validated, high-fidelity protocol for purity assessment.
Comparative Analysis: Stationary Phase Selection
The choice of stationary phase is the critical variable in developing a robust method for benzyloxy-indoles. Below is a technical comparison based on separation mechanisms and experimental outcomes.
Table 1: Performance Matrix (C18 vs. Phenyl-Hexyl)
| Feature | Alternative A: Standard C18 (Octadecyl) | Alternative B: Phenyl-Hexyl (Recommended) |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + |
| Selectivity mechanism | Separates based on carbon load and hydrophobicity.[1] | Separates based on aromatic electron density and planarity. |
| Isomer Resolution | Moderate. Often fails to resolve positional isomers of the methyl/benzyloxy group. | High. Distinct retention shifts for isomers with different electron delocalization. |
| Impurity Profile | De-benzylated impurities (more polar) elute early; often tailing due to exposed silanols. | Better peak shape for phenolic impurities due to specific aromatic interaction. |
| Aqueous Stability | Prone to "phase collapse" in highly aqueous mobile phases (unless specialized AQ type). | Generally robust; phenyl ring prevents chain self-association. |
| Tailing Factor ( | Typically 1.2 – 1.5 (requires base deactivation). | Typically 0.9 – 1.1 (superior symmetry). |
Mechanistic Insight
On a C18 column, 4-(Benzyloxy)-6-methyl-1H-indole is retained solely by the hydrophobicity of the benzyl and methyl groups. Impurities with similar hydrophobicity but different aromatic structures (e.g., a regioisomer where the benzyl is at the 5-position) will often co-elute.
On a Phenyl-Hexyl column, the stationary phase acts as a "
Visualizing the Separation Logic
The following diagram illustrates the decision matrix and separation mechanism differences.
Caption: Decision workflow highlighting the mechanistic advantage of Phenyl-Hexyl phases for aromatic indole derivatives.
Detailed Experimental Protocol
Based on the comparative analysis, the Phenyl-Hexyl method is the recommended standard for purity profiling.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
-
Column: Phenyl-Hexyl,
, (Fused-Core or fully porous equivalent). -
System: UHPLC or HPLC (adjust flow rate/gradient time if using HPLC).
-
Column Temperature:
(Elevated temperature reduces backpressure and improves mass transfer for the bulky benzyl group). -
Flow Rate:
. -
Detection: UV-Vis (DAD).[2][3]
-
Primary:
(Indole specificity). -
Secondary:
(High sensitivity for trace impurities).
-
-
Injection Volume:
.
Mobile Phase System[6][8]
-
Solvent A:
Ammonium Acetate in Water (pH 4.5).-
Note: The slightly acidic pH suppresses the ionization of the indole nitrogen (
, but impurities may be basic), ensuring sharp peaks.
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar degradation products) |
| 15.0 | 10 | 90 | Linear Gradient (Elute main peak & hydrophobic impurities) |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End of Run |
Sample Preparation[3]
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve
of 4-(Benzyloxy)-6-methyl-1H-indole in DMSO (to ensure complete solubility of the hydrophobic benzyl group). -
Working Solution: Dilute Stock to
using the Diluent. -
Filtration:
PTFE filter (Nylon may adsorb the benzyloxy group).
Method Validation (Self-Validating System)
To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Every analytical run must begin with an SST injection to confirm the "Trustworthiness" of the system.
-
Resolution (
): between the Main Peak and the nearest impurity (typically the de-benzylated 4-hydroxy-6-methylindole). -
Tailing Factor (
): . -
Precision: Relative Standard Deviation (RSD) of retention time
and area (n=6 injections).
Specificity (Forced Degradation)
Demonstrate that the method can detect degradation.
-
Acid Hydrolysis: Treat sample with
for 2 hours. Expected Result: Appearance of a polar peak (de-benzylation) at RRT ~0.3-0.4. -
Oxidation: Treat with
. Expected Result: Appearance of N-oxide or indole-2,3-dione derivatives.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction between indole nitrogen and residual silanols. | Ensure Mobile Phase A has sufficient ionic strength ( |
| Carryover | Hydrophobic adsorption of the benzyloxy group to the injector loop. | Add a needle wash step with |
| Baseline Drift | UV absorbance of acetate buffer at low wavelengths. | If detecting at |
| Split Peaks | Sample solvent too strong. | If dissolving in |
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?Link
-
Advanced Materials Technology. (2018). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[4]Link
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[5][6]Link
-
BenchChem. (2025). Characterization of impurities in 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde samples. (Used for analog impurity profiling logic). Link
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. chromtech.com.au [chromtech.com.au]
- 3. researchgate.net [researchgate.net]
- 4. halocolumns.com [halocolumns.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. separationmethods.com [separationmethods.com]
Comparative Guide: 4-Benzyloxy vs. 4-Hydroxy Indoles in Drug Discovery
The following guide provides an in-depth technical comparison of 4-benzyloxyindole versus 4-hydroxyindole scaffolds, designed for researchers in medicinal chemistry and pharmacology.
Executive Summary: The "Mask" vs. The "Effector"
In structure-activity relationship (SAR) campaigns, the 4-position of the indole ring is a critical vector for modulating pharmacokinetics and target engagement. The distinction between the 4-benzyloxy (4-OBn) and 4-hydroxy (4-OH) motifs represents a classic trade-off between lipophilic transport and orthosteric binding .
-
4-Hydroxyindole (The Effector): Acts as a potent hydrogen bond donor/acceptor. It is frequently the bioactive species (e.g., Psilocin, Pindolol) but suffers from poor membrane permeability and rapid Phase II metabolism (glucuronidation).
-
4-Benzyloxyindole (The Mask): Serves as a lipophilic precursor or prodrug. It protects the labile hydroxyl group during synthesis and enhances blood-brain barrier (BBB) penetration, often undergoing metabolic
-dealkylation to release the active 4-OH species in vivo.
Physicochemical & Pharmacokinetic Profile
The substitution at C4 drastically alters the physicochemical landscape of the indole core. The table below summarizes the key differences critical for lead optimization.
| Feature | 4-Hydroxyindole (4-OH) | 4-Benzyloxyindole (4-OBn) | Impact on Drug Design |
| LogP (Lipophilicity) | ~1.2 (Low) | ~3.5 - 4.0 (High) | 4-OBn significantly enhances membrane permeability and BBB crossing. |
| H-Bond Potential | Donor & Acceptor | Acceptor only (Weak) | 4-OH is critical for specific receptor interactions (e.g., Ser159 in 5-HT2A). |
| Solubility | Moderate (Polar) | Low (Hydrophobic) | 4-OBn often requires organic co-solvents (DMSO) in assays. |
| Metabolic Liability | Phase II (Glucuronidation) | Phase I (CYP450 | 4-OH is rapidly cleared; 4-OBn acts as a metabolic "slow-release" source. |
| Synthetic Stability | Oxidatively labile (forms quinones) | Robust | 4-OBn is the preferred protecting group during multi-step synthesis. |
Bioactivity & SAR Logic
Case Study A: Serotonergic Psychedelics (5-HT2A Agonists)
The 4-position is the "magic" substitution for tryptamines.[1]
-
4-OH-DMT (Psilocin): Exhibits nanomolar affinity (
nM) for the 5-HT2A receptor.[1][2] The 4-hydroxyl group forms a critical hydrogen bond with serine residues deep in the binding pocket. -
4-OBn-DMT: The bulky benzyl group creates a steric clash within the orthosteric orthosteric binding site, significantly reducing in vitro binding affinity. However, in vivo, the 4-OBn analog may act as a prodrug, slowly releasing 4-OH-DMT via hepatic metabolism.
Case Study B: Kinase Inhibitors & Beta-Blockers (Pindolol)
In the synthesis of Pindolol (a non-selective
-
Mechanism: The 4-OH group in Pindolol mimics the catechol hydroxyls of epinephrine, essential for anchoring the molecule in the
-adrenergic receptor. -
Observation: The 4-OBn intermediate is biologically inactive at the
-receptor due to the occlusion of this H-bond interaction, confirming the "Mask" role.
Visualization: SAR & Metabolic Pathway
The following diagram illustrates the metabolic conversion and the steric implications of the two groups.
Caption: Metabolic activation pathway converting the lipophilic 4-benzyloxy "mask" into the bioactive 4-hydroxy "effector".
Experimental Protocols
Protocol A: Synthesis & Deprotection (The Pindolol Route)
This workflow demonstrates the standard method for generating 4-hydroxyindoles from 4-benzyloxy precursors, a critical step in synthesizing active pharmaceutical ingredients (APIs).
Step 1: Synthesis of 4-Benzyloxyindole
-
Reagents: 2-Methyl-3-nitrophenol, Benzyl chloride,
, DMF-DMA, Pyrrolidine, Raney Nickel. -
Procedure:
-
O-Alkylation of 2-methyl-3-nitrophenol with benzyl chloride.
-
Condensation with DMF-DMA/pyrrolidine to form the styryl enamine.
-
Reductive cyclization using Raney Nickel/Hydrazine to yield 4-benzyloxyindole .
-
Note: This intermediate is stable and can be stored.[3]
-
Step 2: Catalytic Hydrogenation (Deprotection)
-
Substrate: 4-Benzyloxyindole derivative (0.5 mmol).
-
Solvent: Methanol (10 mL).
-
Catalyst: 10% Pd/C (50 mg).
-
Conditions:
atmosphere (balloon pressure), RT, 2-4 hours. -
Workup: Filter through Celite to remove Pd/C. Evaporate solvent.
-
Yield: Quantitative conversion to 4-hydroxyindole .
-
Validation: Disappearance of aromatic benzyl signals (7.3–7.5 ppm) in
-NMR.
-
Protocol B: Microsomal Stability Assay (Metabolic Liability)
To determine if your 4-benzyloxy derivative acts as a prodrug or a stable entity.
-
Preparation: Prepare 10 mM stock of test compound (4-OBn) in DMSO.
-
Incubation:
-
Mix Liver Microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Add test compound (final conc. 1 µM). Pre-incubate 5 min at 37°C.
-
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Output: Plot
vs. time.-
Interpretation: Rapid disappearance of 4-OBn with simultaneous appearance of the 4-OH peak (M-90 mass shift) confirms prodrug behavior.
-
References
-
Batcho, A. D., & Leimgruber, W. (1985). "Synthesis of 4-benzyloxyindole." Organic Syntheses, 63, 214.
-
Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.
-
Khatri, J. K., et al. (2022).[4] "Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol." Acta Scientific Medical Sciences, 6(9).
-
Geiger, H. A., et al. (2018). "Investigation of the Structure–Activity Relationships of Psilocybin Analogues." ACS Chemical Neuroscience, 9(10).
-
BenchChem Technical Support. (2025). "A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions."
Sources
A Comparative Spectroscopic Guide to 4-(Benzyloxy)-6-methyl-1H-indole: Elucidating Structural Nuances
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The indole scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with significant biological activity.[1] This guide provides an in-depth spectroscopic characterization of a promising, yet sparsely documented derivative: 4-(Benzyloxy)-6-methyl-1H-indole.
Due to the limited availability of direct experimental spectra for this specific molecule, this guide will present a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. To provide a robust analytical framework, we will draw comparisons with structurally related and commercially available indole derivatives. This comparative approach will not only help in the putative identification of 4-(Benzyloxy)-6-methyl-1H-indole but also serve as an educational tool for researchers working with substituted indoles.
Our analysis will focus on highlighting the subtle yet significant spectral shifts and patterns that arise from the specific arrangement of the benzyloxy and methyl substituents on the indole core. Understanding these nuances is critical for confirming molecular identity, ensuring purity, and ultimately, for the successful progression of research and development endeavors.
Predicted Spectroscopic Profile of 4-(Benzyloxy)-6-methyl-1H-indole
The following tables summarize the predicted spectroscopic data for 4-(Benzyloxy)-6-methyl-1H-indole. These predictions are derived from the analysis of substituent effects on the indole ring system and comparison with known data for similar molecules.[2][3]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (H1) | 8.0 - 8.2 | br s | - | Broad singlet, chemical shift is solvent and concentration dependent. |
| H2 | 7.1 - 7.2 | t | ~2-3 | |
| H3 | 6.6 - 6.7 | t | ~2-3 | |
| H5 | 6.8 - 6.9 | s | - | |
| H7 | 6.9 - 7.0 | s | - | |
| CH₃ (at C6) | 2.4 - 2.5 | s | - | |
| O-CH₂ (benzyl) | 5.1 - 5.2 | s | - | |
| Phenyl (benzyl) | 7.3 - 7.5 | m | - | Complex multiplet for the five protons of the benzyl group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | 123 - 125 |
| C3 | 100 - 102 |
| C3a | 127 - 129 |
| C4 | 152 - 154 |
| C5 | 98 - 100 |
| C6 | 133 - 135 |
| C7 | 114 - 116 |
| C7a | 137 - 139 |
| CH₃ (at C6) | 21 - 23 |
| O-CH₂ (benzyl) | 70 - 72 |
| Phenyl (benzyl, C1') | 136 - 138 |
| Phenyl (benzyl, C2'/C6') | 128 - 129 |
| Phenyl (benzyl, C3'/C5') | 127 - 128 |
| Phenyl (benzyl, C4') | 128 - 129 |
Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Predicted Identity | Notes |
| 237 | [M]⁺ | Molecular ion peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group.[4] |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3500 | N-H stretch |
| 3050 - 3150 | Aromatic C-H stretch |
| 2850 - 3000 | Aliphatic C-H stretch (CH₃ and CH₂) |
| 1600 - 1620 | C=C stretch (aromatic) |
| 1200 - 1250 | C-O stretch (aryl ether) |
Comparative Spectroscopic Analysis
To contextualize the predicted data, we will compare it with the known spectroscopic features of two closely related indole derivatives: 4-hydroxy-6-methyl-1H-indole and 6-benzyloxy-4-methyl-1H-indole . This comparison will illuminate the influence of the benzyloxy group at the 4-position versus a hydroxyl group, and the effect of swapping the substituent positions.
Molecular Structures for Comparison:
Caption: Molecular structures of the target compound and its comparators.
¹H NMR Comparison
The proton NMR spectrum is highly sensitive to the electronic environment of the hydrogen atoms. The introduction of the bulky, electron-withdrawing (by induction) yet resonance-donating benzyloxy group at the 4-position is expected to cause significant shifts compared to the parent 4-hydroxy-6-methyl-1H-indole.
Table 5: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Position | 4-(Benzyloxy)-6-methyl-1H-indole (Predicted) | 4-hydroxy-6-methyl-1H-indole | 6-benzyloxy-4-methyl-1H-indole |
| NH (H1) | 8.0 - 8.2 | ~10.9 (in DMSO-d₆) | - |
| H5 | 6.8 - 6.9 | ~6.5 (dd) | ~6.7 |
| O-CH₂ (benzyl) | 5.1 - 5.2 | N/A | ~5.1 |
| Phenyl (benzyl) | 7.3 - 7.5 | N/A | ~7.3-7.5 |
-
Key Insight: The most telling difference will be the appearance of the benzylic protons (O-CH₂) around 5.1-5.2 ppm and the multiplet for the phenyl protons in the aromatic region for the benzyloxy-substituted compounds. The absence of the phenolic proton (~10.9 ppm in DMSO-d₆ for the hydroxy derivative) is a clear indicator of successful benzylation.[5] The chemical shifts of the indole ring protons will also be affected by the change in the electron-donating ability and steric bulk of the substituent at the 4-position.
¹³C NMR Comparison
Carbon NMR provides valuable information about the carbon skeleton. The benzyloxy group will introduce characteristic signals for the benzylic carbon and the phenyl ring carbons.
Table 6: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Position | 4-(Benzyloxy)-6-methyl-1H-indole (Predicted) | 4-hydroxy-6-methyl-1H-indole | 6-benzyloxy-4-methyl-1H-indole |
| C4 | 152 - 154 | ~151 | ~118 |
| C6 | 133 - 135 | ~127 | ~156 |
| O-CH₂ (benzyl) | 70 - 72 | N/A | ~70 |
| Phenyl Carbons | 127 - 138 | N/A | ~127-137 |
-
Key Insight: The carbon attached to the oxygen (C4 in our target and the hydroxy comparator, C6 in the other comparator) will be significantly downfield due to the electronegativity of the oxygen. The presence of the benzylic O-CH₂ carbon at around 70-72 ppm is a key signature. The positional isomers can be readily distinguished by the chemical shifts of the substituted aromatic carbons (C4 and C6).
Mass Spectrometry Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and identifying structural motifs.
-
4-(Benzyloxy)-6-methyl-1H-indole: The molecular ion peak is expected at m/z 237. A prominent fragment at m/z 91 (tropylium ion) is a hallmark of the benzyl group.[4]
-
4-hydroxy-6-methyl-1H-indole: The molecular ion peak would be at m/z 147.
-
6-benzyloxy-4-methyl-1H-indole: This isomer will also have a molecular ion peak at m/z 237 and a fragment at m/z 91, making it indistinguishable from the target compound by mass alone. This underscores the necessity of using NMR for unambiguous identification of isomers.
Infrared Spectroscopy Comparison
IR spectroscopy is useful for identifying key functional groups.
-
Key Insight: All three compounds will show an N-H stretch. The benzyloxy-containing compounds will exhibit C-O stretching vibrations characteristic of aryl ethers (around 1200-1250 cm⁻¹), which will be different from the C-O stretch of the phenolic hydroxyl group in 4-hydroxy-6-methyl-1H-indole. The benzyloxy derivatives will also show characteristic bands for the phenyl group.
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
General Spectroscopic Workflow
Caption: A generalized workflow for the spectroscopic characterization of a novel indole derivative.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6]
-
Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[7]
-
2D NMR Acquisition: For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[7]
2. Mass Spectrometry (MS)
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization: Use Electron Ionization (EI) for volatile and thermally stable compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to identify key structural fragments.[4]
3. Infrared (IR) Spectroscopy [8][9]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for oils or low-melting solids, acquire the spectrum as a thin film between salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Conclusion
The spectroscopic characterization of 4-(Benzyloxy)-6-methyl-1H-indole, while currently based on predictive analysis, can be approached with a high degree of confidence through a multi-technique, comparative methodology. The key identifiers for this molecule are the presence of the benzylic protons and carbon signals in the NMR spectra, a molecular ion at m/z 237, and a characteristic tropylium fragment at m/z 91 in the mass spectrum. Crucially, the differentiation from its isomer, 6-benzyloxy-4-methyl-1H-indole, relies on the precise chemical shifts of the indole ring protons and carbons, which are uniquely influenced by the substituent positions. This guide provides a robust framework for researchers to confidently identify this and other substituted indole derivatives, ensuring the integrity of their scientific pursuits.
References
-
Synthesis, Characterization, and In-Vitro Biological Evaluation of Some Novel 2,2'-(1,4-Phenylene)bis(1H-indole) Derivatives. (2023). MDPI. Available at: [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]
-
E. A. Lissi, M. V. Encinas, E. Lemp, M. A. Rubio. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology. Available at: [Link]
-
6-(benzyloxy)-1h-indole (C15H13NO). PubChemLite. Available at: [Link]
-
4-Benzyloxy-N-methylamphetamine. SpectraBase. Available at: [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Available at: [Link]
-
1H-Indole, 4-methyl-. NIST WebBook. Available at: [Link]
-
Optical properties of 3-substituted indoles. (2020). RSC Publishing. Available at: [Link]
-
FT-IR spectra of 4-benzyloxy toluene. chemical shift values at δ at.... ResearchGate. Available at: [Link]
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022). ResearchGate. Available at: [Link]
-
4-[di(1H-indol-3-yl)methyl]benzoic acid. SpectraBase. Available at: [Link]
-
RATIONAL SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF NOVEL INDOLE DERIVATIVES WITH PROMISING ANTIMICROBIAL PROPERTIES. (2024). YMER. Available at: [Link]
-
Supplementary of Molecules. GEO-LEO e-docs. Available at: [Link]
-
1H-indol-4-ol. PubChem. Available at: [Link]
-
Indole Synthesis SI. (2023). Rsc.org. Available at: [Link]
-
13 C NMR Spectrum (1D, 201 MHz, H 2 O, predicted) (NP0222413). NP-MRD. Available at: [Link]
-
Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry. (2025). ResearchGate. Available at: [Link]
-
The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... ResearchGate. Available at: [Link]
-
Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. White Rose Research Online. Available at: [Link]
-
1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... ResearchGate. Available at: [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). PubMed. Available at: [Link]
-
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific. Available at: [Link]
-
bmse000097 Indole at BMRB. BMRB. Available at: [Link]
-
Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Available at: [Link]
-
Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. (2014). SciELO México. Available at: [Link]
-
Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. (2025). ResearchGate. Available at: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). MDPI. Available at: [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. Available at: [Link]
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Reference Standard Qualification Guide: 4-(Benzyloxy)-6-methyl-1H-indole
[1]
Executive Summary & Application Context
4-(Benzyloxy)-6-methyl-1H-indole is a critical pharmacophore and intermediate, prominently utilized in the synthesis of SGLT inhibitors (Sodium-Glucose Co-Transporter inhibitors) and other indole-O-glucoside therapeutics for diabetes management (e.g., analogs related to Lexicon Pharmaceuticals patent portfolios [1]).[1]
In drug development, the transition from "Research Grade" building blocks to "Qualified Reference Standards" is a regulatory chokepoint. While commercial vendors supply this indole as a synthesis reagent (typically 95-97% purity), these "Alternatives" fail to meet the stringent requirements for GMP impurity profiling or API assay calculations.
This guide objectively compares Research Grade alternatives against a Qualified Primary Reference Standard , detailing the experimental workflows required to validate the latter for regulatory submission.
Comparative Analysis: Research Grade vs. Qualified Reference Standard
The core distinction lies in the certainty of the assigned purity . A Research Grade material relies on "Area %" (ignoring invisible impurities like water or salts), whereas a Qualified Reference Standard uses a Mass Balance or Quantitative NMR (qNMR) approach to establish an absolute potency.
Table 1: Specification Comparison
| Feature | Alternative: Research Grade | Product: Qualified Reference Standard | Impact on Data |
| Purity Assignment | HPLC Area % (e.g., >97%) | Mass Balance (% w/w) | Area % overestimates purity by ignoring solvents/water. |
| Water Content | Not typically tested | Karl Fischer (KF) Titration | Essential for "As Is" vs. "Dried Basis" calculations.[1] |
| Residual Solvents | Not reported | GC-Headspace (ICH Q3C) | High residual benzyl chloride or solvents skew potency.[1] |
| Identity | 1H-NMR (Qualitative) | 2D-NMR (COSY/HSQC) + MS + IR | Confirms regiochemistry (4- vs. 6-benzyloxy isomers). |
| Traceability | Batch-specific | Traceable to SI (via qNMR) | Required for GMP release testing.[1] |
| Intended Use | Synthesis starting material | Analytical Quantitation | Use for API assay and impurity marker qualification.[1] |
Technical Deep Dive: The Qualification Workflow
To elevate 4-(Benzyloxy)-6-methyl-1H-indole to a Reference Standard, a rigorous "Self-Validating" workflow is applied.[1] This process ensures that the assigned purity is intrinsic to the material and not an artifact of the method.
Structural Elucidation (Identity)
The primary challenge with substituted indoles is distinguishing regioisomers (e.g., 4-benzyloxy vs. 6-benzyloxy).[1]
-
1H NMR (DMSO-d6):
-
NOESY Experiment: Crucial for verifying the proximity of the Methyl group (C6) to the Indole NH or C7 proton, ruling out the 4-methyl-6-benzyloxy isomer.[1]
Purity Assessment (The Mass Balance Approach)
The "Gold Standard" for reference material purity (
This equation accounts for all non-analyte mass, ensuring the standard is not "over-potent."
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity[1]
-
Objective: Quantify related organic impurities (process byproducts).
-
Rationale: A gradient method is necessary to elute both polar indole precursors and non-polar benzylated dimers.[1]
Method Parameters:
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 40°C.
-
Detection: UV at 254 nm (Indole core) and 220 nm (Benzyl group).
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 (Re-equilibration) |
System Suitability:
-
Tailing Factor (Main Peak): < 1.5.[1]
-
Resolution (Main Peak vs. nearest impurity): > 2.0.
Protocol B: Loss on Drying / Water Content (Karl Fischer)
Visualization: Qualification Workflow
The following diagram illustrates the critical path from Crude Synthesis to a Certified Reference Standard.
Figure 1: Workflow distinguishing the production of Research Grade material (Red) from the rigorous qualification of a Certified Reference Standard (Green).
References
-
Lexicon Pharmaceuticals, Inc. (2009). Substituted indole-O-glucosides. U.S. Patent No.[1][3] 7,511,022.[1][3][4] Washington, DC: U.S. Patent and Trademark Office.
-
ICH Expert Working Group. (2000).[1] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1: Laboratory Controls.
-
United States Pharmacopeia (USP). (2023).[1] General Chapter <11> Reference Standards. Rockville, MD: USP Convention.
-
Teasdale, A., & Elder, D. (2018). ICH Q3C(R6): Impurities: Guideline for Residual Solvents.
Crystal structure analysis of 6-methyl-1H-indole derivatives
Comparative Crystallographic Analysis: Structural Determinants of 6-Methyl-1H-Indole Derivatives vs. Positional Isomers
Introduction
In the landscape of fragment-based drug discovery (FBDD), the indole scaffold remains a "privileged structure." However, the position of substituents on the benzene ring dictates not just biological affinity, but critical solid-state properties. This guide analyzes 6-methyl-1H-indole , a scaffold often overlooked in favor of its 5-substituted counterparts, yet critical for specific kinase inhibitor designs (e.g., targeting the ATP-binding pocket where steric tolerance at the 6-position is restrictive).
The Core Challenge: Unlike 5-methylindole (MP: ~60°C) or 7-methylindole (MP: ~80°C), 6-methylindole has a significantly lower melting point (~30°C) . This physical reality transforms the "standard" crystal structure analysis into a complex challenge of phase stability and low-temperature handling.
Part 1: Synthesis & Crystallization Protocols
To obtain diffraction-quality crystals of 6-methylindole derivatives, standard solvent evaporation often fails due to the compound's tendency to oil out or melt near room temperature.
Optimized Crystallization Workflow
-
Method A: Low-Temperature Vapor Diffusion (Preferred)
-
Solvent: Toluene (Good solubility, moderate vapor pressure).
-
Anti-solvent: Pentane (Low solubility, high vapor pressure).
-
Protocol: Dissolve 20 mg of 6-methylindole in 0.5 mL Toluene. Place in an inner vial. Seal in a larger jar containing 3 mL Pentane. Crucial Step: Store at 4°C. The lowered temperature is essential to maintain the solid phase and encourage ordered nucleation over oil formation.
-
-
Method B: Melt Crystallization (In situ)
-
For derivatives with MP < 35°C, in situ crystallization within a capillary on the goniometer head using a cryostream (N₂ gas at 100 K) is often required.
-
Synthesis & Purification Logic
The purity of the starting material is paramount. Isomeric impurities (e.g., 4-methylindole) disrupt the lattice packing, preventing single-crystal growth.
Figure 1: Critical workflow for obtaining diffraction-quality crystals of low-melting indole derivatives.
Part 2: Comparative Structural Analysis (The Data)
The "Performance" of a crystal structure in drug development is defined by its Lattice Energy (correlated to melting point and solubility) and Packing Motif (dictating tablet stability).
Table 1: Physicochemical & Crystallographic Comparison
| Feature | 6-Methylindole | 5-Methylindole | 7-Methylindole | Significance |
| Melting Point | 29–32 °C | 58–61 °C | 80–84 °C | 6-Me is thermodynamically less stable; requires cold-chain handling. |
| Crystal System | Orthorhombic (Predicted*) | Orthorhombic | Orthorhombic | All maintain the general indole symmetry, but packing density varies. |
| Space Group | Non-centrosymmetric packing is common in simple indoles. | |||
| Density | ~1.06 g/cm³ | ~1.15 g/cm³ | ~1.17 g/cm³ | Lower density in 6-Me indicates less efficient packing. |
| Primary Interaction | Weak | The 6-Me group sterically hinders the optimal "herringbone" T-shaped interaction. |
*Note: Due to the low MP, 6-methylindole is often analyzed as a liquid/oil unless cooled; specific room-temp crystal data is sparse compared to isomers.
Mechanistic Insight: The "Methyl-Blocker" Effect
The indole scaffold typically crystallizes in a "herringbone" motif driven by
-
5-Methyl & 7-Methyl: The methyl groups in these positions protrude into "voids" within the herringbone structure, often enhancing packing density via hydrophobic interlocking (Van der Waals forces), leading to higher MPs.
-
6-Methyl: The substituent at position 6 projects directly outward along the long axis of the fused ring system. This creates a steric clash that disrupts the tight
network, forcing the molecules slightly apart. This reduced lattice energy explains the drastically lower melting point (30°C vs 80°C for 7-methyl).
Figure 2: Structure-Property Relationship showing why 6-methyl substitution destabilizes the crystal lattice compared to the 5-isomer.
Part 3: Methodological Comparison (SC-XRD vs. PXRD)
For 6-methylindole derivatives, the choice of analytical method is dictated by the phase state (solid vs. melt).
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Recommendation |
| Resolution | Atomic level (0.8 Å) | Bulk phase ID | Use SC-XRD for absolute structure determination of new derivatives. |
| Temperature Control | Excellent (Cryostream 100 K) | Variable (often RT) | SC-XRD is mandatory for 6-methyl derivatives to freeze the lattice. |
| Sample Req. | Single high-quality crystal | Polycrystalline powder | PXRD is difficult; grinding 6-methylindole often melts it due to friction heat. |
| Data Output | Bond lengths, Torsion angles | Polymorph fingerprint | Use PXRD only for salt forms with higher MPs (>100°C). |
Expert Tip: When analyzing 6-methylindole derivatives by PXRD, do not grind the sample vigorously. The mechanical energy will melt the crystals (local heating >30°C), resulting in an amorphous halo in the diffractogram. Use a transmission mode with a capillary sample holder to minimize manipulation.
Part 4: Pharmacophore Implications
In drug design, the 6-methyl group is often a bioisostere for chlorine or a tool to fill hydrophobic pockets in kinases (e.g., JAK or VEGFR inhibitors).
-
Solubility: The lower lattice energy of 6-methylindole derivatives generally translates to higher thermodynamic solubility compared to 5-methyl analogues. This is a strategic advantage for formulating poorly soluble drug candidates.
-
Metabolic Stability: The 6-position is a common site for metabolic oxidation (hydroxylation) in unsubstituted indoles. Methyl blocking this site can improve half-life (
), provided the methyl group itself is not rapidly oxidized.
References
-
Hebestreit, M.-L., et al. (2022). Rotationally resolved electronic spectroscopy of 6-methylindole: Structures, transition moments, and permanent dipole moments. Journal of Molecular Structure, 1252, 132053.[1] Retrieved from [Link]
-
Janos, J., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17206–17214. (Contextual data on indole packing motifs). Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 1H-Indole, 6-methyl- Data. Retrieved February 28, 2026, from [Link]
Sources
A Researcher's Guide to Validating the Synthesis of 4-(Benzyloxy)-6-methyl-1H-indole: A Comparative Analysis of Melting Point and Spectroscopic Methods
For the discerning researcher in medicinal chemistry and drug development, the unambiguous structural confirmation and purity assessment of a newly synthesized compound are paramount. This guide provides an in-depth, comparative analysis of validating the synthesis of the novel indole derivative, 4-(Benzyloxy)-6-methyl-1H-indole, with a primary focus on the utility and limitations of melting point analysis. While a classical technique, when integrated with modern spectroscopic methods, melting point determination serves as a powerful, self-validating tool in the synthetic workflow.
The Foundational Role of Melting Point in Purity Assessment
The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-2°C[2]. Conversely, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, characterized by a lower and broader melting range[2][3][4]. This fundamental principle allows for a rapid and cost-effective initial assessment of product purity post-synthesis.
Table 1: Interpreting Melting Point Data for 4-(Benzyloxy)-6-methyl-1H-indole
| Observed Melting Point | Interpretation | Recommended Action |
| Sharp, narrow range (e.g., 1-2 °C) | Likely a pure compound. | Proceed with spectroscopic confirmation (NMR, MS). |
| Broad range (> 3 °C) and depressed | Presence of impurities. | Recrystallization or column chromatography. |
| No melting, decomposition observed | Compound may be unstable at its melting point. | Use alternative characterization techniques. |
Experimental Protocol: Accurate Melting Point Determination
To ensure the trustworthiness of melting point data, a meticulous experimental approach is crucial.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the synthesized 4-(Benzyloxy)-6-methyl-1H-indole is a dry, crystalline powder. The presence of residual solvent will lead to an inaccurate, depressed melting point.
-
Finely crush a small amount of the sample to ensure uniform heat distribution.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
-
Instrument Calibration:
-
Regularly calibrate the melting point apparatus using certified standards with known melting points spanning the expected range of the sample.
-
-
Heating Rate:
-
Employ a slow heating rate of 1-2 °C per minute near the expected melting point. A rapid heating rate can lead to an artificially wide melting range.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
-
Record the temperature at which the entire sample has melted (the upper end of the melting range).
-
Caption: A Comprehensive Validation Workflow.
References
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Melting-point depression. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]
-
IBChem. (n.d.). Melting point depression. Retrieved from [Link]
-
Grokipedia. (n.d.). Melting-point depression. Retrieved from [Link]
-
EBSCO. (n.d.). Melting Point | Chemistry | Research Starters. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Fischer indole synthesis. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). A Review of the Indole Synthesis Reaction System. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
Sources
A Comparative Guide to the Synthetic Routes of 4-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Among the vast array of substituted indoles, those functionalized at the 4-position present unique synthetic challenges and are key components of various biologically active molecules, including marine alkaloids and potential therapeutics.[1][2] This guide provides an in-depth, objective comparison of the primary synthetic routes to 4-substituted indoles, offering experimental insights and data to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to the Challenge: The 4-Position
The synthesis of 4-substituted indoles is often more complex than that of their 5-, 6-, or 7-substituted counterparts. This difficulty arises from the electronic properties of the indole ring and the regioselectivity of common indole-forming reactions. Many classical methods either do not favor substitution at the 4-position or yield mixtures of isomers that are difficult to separate. Consequently, the development of efficient and regioselective methods for accessing these valuable compounds is an area of continuous research.
Classical Synthetic Routes: The Foundation
While often requiring harsh conditions and sometimes lacking in regioselectivity, classical indole syntheses remain relevant and can be adapted for the preparation of 4-substituted indoles, particularly with carefully chosen starting materials.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction is one of the oldest and most versatile methods for indole synthesis.[3] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from a phenylhydrazine and an aldehyde or ketone.[3]
Mechanism Deep Dive: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[4][4]-sigmatropic rearrangement is followed by cyclization and the elimination of ammonia to yield the indole ring.[3] The regioselectivity of the Fischer synthesis with meta-substituted phenylhydrazines is a critical consideration for accessing 4-substituted indoles. The outcome is influenced by both steric and electronic factors of the substituents on the phenylhydrazine and the carbonyl compound.[5]
Experimental Protocol: Synthesis of Ethyl 4-Bromo-7-methylindole-2-carboxylate via Fischer Indole Synthesis [6]
-
Step 1: Hydrazone Formation: Ethyl pyruvate is reacted with 5-bromo-2-methylphenylhydrazine to form the corresponding hydrazone.
-
Step 2: Cyclization: The collected ethyl pyruvate-5-bromo-2-methylphenylhydrazone is reacted with anhydrous zinc chloride as a catalyst in ethylene glycol as the solvent. The reaction is carried out under a nitrogen atmosphere at a temperature of 150°C-170°C for 2.0-4.5 hours.
-
Work-up and Isolation: The reaction product, ethyl 4-bromo-7-methylindole-2-carboxylate, is then collected from the reaction mixture.
Advantages:
-
Wide availability of starting materials.[3]
-
Can often be performed as a one-pot synthesis without isolating the intermediate hydrazone.[7]
Disadvantages:
-
Requires acidic conditions, which can lead to side reactions.[3]
-
Regioselectivity can be poor with certain meta-substituted phenylhydrazines, leading to mixtures of 4- and 6-substituted indoles.[5][8]
-
The reaction can fail with acetaldehyde, precluding the direct synthesis of indole itself.[3]
The Leimgruber-Batcho Indole Synthesis
A popular alternative to the Fischer synthesis, the Leimgruber-Batcho method produces indoles from o-nitrotoluenes.[1] A key advantage is the high yield and mild conditions under which the reactions often proceed.[1]
Mechanism Deep Dive: The synthesis begins with the formation of an enamine from an o-nitrotoluene using a formamide acetal. This is followed by a reductive cyclization of the intermediate enamine to form the indole ring.[9] This method offers excellent regiocontrol for substitution on the benzene ring.[10]
Experimental Protocol: One-Pot Synthesis of 5-Chloroindole via Leimgruber-Batcho Reaction [11]
-
Reaction Setup: 4-Chloro-2-nitrotoluene and N,N-dimethylformamide-dimethylacetal (DMF-DMA) are reacted in dioxane.
-
Addition of Reagents: Pyrrolidine is added as an additive to enhance the reaction.
-
Reduction and Cyclization: A reducing agent (e.g., Raney Nickel and hydrazine, or Pd/C and hydrogen) is introduced to effect the reductive cyclization to the final indole product.[1][11]
-
Optimization: The choice of solvent and reducing agent is critical for optimizing the yield. Dioxane has been shown to be a highly effective solvent for this one-pot procedure.[11]
Advantages:
-
High yields and mild reaction conditions.[1]
-
Excellent regioselectivity for substituents on the benzene ring.[10]
-
Starting o-nitrotoluenes are often commercially available or readily synthesized.[1]
Disadvantages:
-
The accessibility of multiply substituted o-nitrotoluenes can be a limitation.[10]
Other Notable Classical Syntheses
-
Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid, which can then be decarboxylated.[12] It provides a reliable route to indoles with a carboxylic acid handle at the 2-position.
-
Madelung Indole Synthesis: This synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides.[13] While the classical conditions are harsh, modern variations using organolithium bases allow for milder reaction conditions.[14]
-
Nenitzescu Indole Synthesis: This reaction is a primary method for producing 5-hydroxyindoles from the condensation of a benzoquinone and a β-aminocrotonic ester.[15][16] While not a direct route to 4-substituted indoles in general, it is invaluable for accessing 4,5-disubstituted systems when using substituted benzoquinones.
Modern Synthetic Routes: Precision and Efficiency
Modern synthetic methods, particularly those employing transition metal catalysis, have revolutionized the synthesis of substituted indoles, offering milder reaction conditions, broader functional group tolerance, and improved regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have become a powerful tool for the construction of the indole nucleus, allowing for the formation of C-C and C-N bonds with high efficiency.
-
Larock Indole Synthesis: This heteroannulation reaction utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[17][18] It is a highly versatile method for producing various substituted indoles with excellent regioselectivity.[19] A modified protocol using a Pd(0)/P(tBu)3 catalyst system allows for the efficient coupling of o-bromoanilines at lower temperatures, which is particularly useful for synthesizing unnatural tryptophan derivatives.[20]
Experimental Protocol: Larock Synthesis of a 4-Substituted Tryptophan Derivative [20]
-
Reaction Setup: A reaction vessel is charged with the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), dicyclohexylmethylamine (Cy2NMe, 2.5 equiv), and a palladium catalyst system in 1,4-dioxane.
-
Reaction Conditions: The reaction mixture is heated to 60 °C. For the synthesis of 4-substituted indoles, slightly elevated temperatures may be required to achieve acceptable reaction rates.
-
Work-up and Isolation: After the reaction is complete, the mixture is worked up and the product is isolated and purified.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed in a modified Fischer indole synthesis, where N-aryl benzophenone hydrazones are formed via coupling of aryl bromides with benzophenone hydrazone. These stable intermediates can then be hydrolyzed and cyclized in a one-pot procedure to yield indoles.[21] This approach avoids the use of often unstable and toxic arylhydrazines.
Visualization of Synthetic Workflows
Sources
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. journalijar.com [journalijar.com]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 14. bhu.ac.in [bhu.ac.in]
- 15. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. diposit.ub.edu [diposit.ub.edu]
- 20. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
A Comparative Guide to the Infrared Spectrum Analysis of Benzyloxy and Methyl Functional Groups on an Indole Core
Introduction: Deciphering Molecular Architecture with Infrared Spectroscopy
In the landscape of drug discovery and development, the precise characterization of molecular structures is paramount. The indole scaffold is a privileged heterocyclic system, forming the core of numerous natural products, pharmaceuticals, and agrochemicals[1]. The functionalization of this core with various substituents, such as methyl and benzyloxy groups, can dramatically alter its biological activity. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for identifying the functional groups present in a molecule, making it an indispensable tool for synthetic chemists and drug development professionals[2][3].
This guide provides an in-depth comparative analysis of the IR spectral features of benzyloxy and methyl groups attached to an indole nucleus. We will deconstruct the spectrum by first understanding the vibrational signatures of the parent indole, then introducing the characteristic absorptions of the individual substituents, and finally, interpreting the combined spectrum of a functionalized indole derivative. This analysis is grounded in the principle that molecular vibrations—stretches, bends, and rotations—absorb IR radiation at specific frequencies, creating a unique spectral "fingerprint" for each molecule[3][4].
Part 1: Foundational Spectra of the Constituent Groups
To accurately interpret the spectrum of a complex molecule, one must first understand the contributions of its parts. We will begin by examining the characteristic IR absorption bands for the indole core, the methyl group, and the benzyloxy group.
The Indole Core: The Heterocyclic Canvas
The indole ring system has several distinct vibrational modes. The most diagnostic is the N-H stretching vibration of the pyrrole-like nitrogen, which typically appears as a sharp, distinct peak. The aromatic portions of the bicyclic system also give rise to characteristic absorptions.
-
N-H Stretch: A sharp band is typically observed around 3400 cm⁻¹ for the N-H stretching vibration[5][6]. The precise position and sharpness can be influenced by hydrogen bonding, particularly in concentrated samples or the solid state.
-
Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings (both benzene and pyrrole moieties) absorb at wavenumbers just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region[7][8].
-
C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of bands in the 1450-1620 cm⁻¹ region[5][8]. These are often complex and can be useful for confirming the presence of the aromatic system.
-
C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region arise from the out-of-plane bending of the C-H bonds on the benzene ring. The exact pattern of these bands can provide clues about the substitution pattern on the ring[8]. For an unsubstituted indole, a strong band around 730-750 cm⁻¹ is characteristic[5].
The Methyl Group (-CH₃): A Simple Aliphatic Signature
When a methyl group is attached to the indole ring, it introduces aliphatic C-H bonds, which have distinctly different vibrational frequencies from their aromatic counterparts.
-
Symmetric & Asymmetric C-H Stretch: These vibrations occur at wavenumbers below 3000 cm⁻¹. Typically, the asymmetric stretch is found around 2960 cm⁻¹ and the symmetric stretch near 2870 cm⁻¹ [9]. The key diagnostic feature is their appearance below the 3000 cm⁻¹ line, clearly distinguishing them from aromatic C-H stretches[10]. For toluene (methylbenzene), this C-H stretch is noted around 2940 cm⁻¹[11].
-
Symmetric & Asymmetric C-H Bending: The bending (or scissoring) vibrations of the methyl group appear around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric, often called the "umbrella" mode)[7]. The asymmetric bend can sometimes overlap with the aromatic C=C stretching bands.
The Benzyloxy Group (-O-CH₂-C₆H₅): A Composite Contributor
The benzyloxy group is more complex, containing an ether linkage, a methylene (-CH₂-) bridge, and a phenyl ring. Each component contributes to the IR spectrum.
-
Aromatic C-H Stretch (Phenyl Ring): Similar to the indole core, the phenyl ring of the benzyl group will show C-H stretching absorptions in the 3030-3100 cm⁻¹ region[8]. These will often overlap with the indole's aromatic C-H signals.
-
Aliphatic C-H Stretch (Methylene Bridge): The -CH₂- group introduces aliphatic C-H stretching vibrations, typically seen around 2925 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric), again, clearly below 3000 cm⁻¹[9].
-
C-O-C Ether Stretch: This is often the most diagnostic peak for the benzyloxy group. Aryl-alkyl ethers exhibit a strong, prominent asymmetric C-O-C stretching band in the 1220-1260 cm⁻¹ region[6]. Its high intensity is due to the large change in dipole moment associated with this vibration.
-
Aromatic C=C Stretch (Phenyl Ring): The phenyl ring will also contribute to the absorptions in the 1450-1600 cm⁻¹ region, overlapping with the indole ring stretches[8].
-
CH₂ Bending: The methylene "scissoring" vibration occurs near 1465 cm⁻¹ , often overlapping with other peaks in this region[12].
Part 2: Comparative Analysis & Data Summary
The IR spectrum of a benzyloxy- and methyl-substituted indole is a superposition of the absorptions from all three components. The key to successful interpretation lies in identifying unique, non-overlapping bands and understanding how electronic interactions may shift expected frequencies.
For instance, the electron-donating or -withdrawing nature of substituents can slightly alter the electron density within the indole ring, which in turn can shift the frequency of the N-H stretch or the C=C ring vibrations[13]. However, the most reliable approach is to look for the highly characteristic group frequencies.
The following table summarizes the key diagnostic absorption bands for each functional group.
| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Diagnostic Notes |
| Indole Core | N-H | Stretch | 3350 - 3450 | Medium-Sharp | Confirms the indole secondary amine. |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak | Peaks appear >3000 cm⁻¹. | |
| Aromatic C=C | Ring Stretch | 1450 - 1620 | Medium-Strong | A complex series of bands. | |
| Methyl Group | Aliphatic C-H | Asymm. & Symm. Stretch | 2850 - 2980 | Medium-Strong | Peaks appear <3000 cm⁻¹. |
| Aliphatic C-H | Bending (Umbrella) | 1370 - 1380 | Medium | Often a sharp, useful peak. | |
| Benzyloxy Group | C-O-C | Asymm. Stretch (Ether) | 1220 - 1260 | Strong | Primary diagnostic peak for this group. |
| Aliphatic C-H | Asymm. & Symm. Stretch | 2850 - 2950 | Medium | From the -CH₂- bridge; appears <3000 cm⁻¹. | |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak | Overlaps with indole aromatic C-H peaks. |
Part 3: Experimental Protocol and Interpretation Workflow
Standard Operating Procedure for FTIR Spectrum Acquisition
To ensure data integrity and reproducibility, a standardized protocol is essential. The following describes a self-validating workflow for acquiring a high-quality IR spectrum using the KBr pellet method, which is common for solid samples.
Objective: To obtain a clean, high-resolution infrared spectrum of a substituted indole compound.
Materials:
-
FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Substituted indole sample (1-2 mg)
-
Spatula and weighing paper
Methodology:
-
Background Scan:
-
Ensure the sample chamber of the FTIR spectrometer is empty and clean.
-
Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step to measure the absorbance of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Place ~100-150 mg of dry KBr powder into the agate mortar.
-
Add ~1-2 mg of the indole sample. The optimal sample-to-KBr ratio is approximately 1:100. Causality: Too much sample will cause total absorption (flat-topped peaks), while too little will result in a weak signal.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. Causality: Thorough grinding is crucial to reduce scattering of IR radiation by large crystals, which would otherwise lead to a sloping baseline and poor peak shape.
-
Transfer a portion of the powder to the pellet die and press under hydraulic pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent disc.
-
-
Sample Analysis:
-
Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). The instrument software will automatically ratio the sample scan against the stored background scan.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Caption: Workflow for FTIR Sample Analysis using the KBr Pellet Method.
A Logic-Based Workflow for Spectral Interpretation
When confronted with a spectrum, a systematic approach is more effective than random peak hunting. The following decision tree illustrates a logical workflow for identifying the key functional groups in a substituted indole.
Caption: Decision tree for the systematic interpretation of a substituted indole IR spectrum.
Conclusion
Infrared spectroscopy provides a definitive and efficient method for the structural verification of functionalized indole derivatives. The key to a successful analysis is the differentiation of characteristic vibrational frequencies. The indole N-H stretch (~3400 cm⁻¹), the strong C-O ether stretch of the benzyloxy group (~1250 cm⁻¹), and the clear distinction between aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches from methyl and methylene groups (<3000 cm⁻¹) are the most powerful diagnostic markers. By following a systematic interpretation workflow and employing robust experimental protocols, researchers can confidently characterize these important molecular scaffolds, accelerating the pace of research and development.
References
-
Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Download Scientific Diagram. Retrieved from [Link]
-
Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Shkir, M., et al. (2026, January 8). Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Calgary. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
J-Stage. (n.d.). Infrared Spectra of Some Indole and Pyrrole Compounds. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
